2-(1-Adamantyl)-4-bromophenol
Description
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Properties
IUPAC Name |
2-(1-adamantyl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXKHIVLGWPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-(1-Adamantyl)-4-bromophenol
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of pharmacologically significant molecules such as adapalene. The document details the underlying reaction mechanism, presents quantitative data from various synthetic approaches, and furnishes detailed experimental protocols.
Core Synthesis Mechanism: Electrophilic Aromatic Substitution
The principal mechanism for the synthesis of this compound is the Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution.[1][2][3] The reaction involves the generation of a stable adamantyl carbocation, which then attacks the electron-rich aromatic ring of 4-bromophenol.
The key steps are as follows:
-
Formation of the Electrophile: In the presence of a strong acid catalyst (e.g., sulfuric acid) or a Lewis acid, 1-adamantanol is protonated, followed by the loss of a water molecule to form the highly stable tertiary 1-adamantyl cation.[4] This stability is attributed to the unique cage structure of the adamantane moiety.
-
Electrophilic Attack: The electron-rich 4-bromophenol, activated by the hydroxyl group, is susceptible to electrophilic attack. The 1-adamantyl cation preferentially attacks the ortho position to the hydroxyl group due to steric hindrance at the para position, which is already occupied by a bromine atom, and the ortho, para-directing nature of the hydroxyl group. This attack forms a resonance-stabilized carbocation intermediate.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon bearing the adamantyl group, restoring the aromaticity of the ring and yielding the final product, this compound.
A notable side reaction is the formation of a disubstituted byproduct, 2,6-di(1-adamantyl)-4-bromophenol. This occurs when the monosubstituted product undergoes a second Friedel-Crafts alkylation.[4] The mechanism for this is thought to involve a cation exchange between the monosubstituted product and another adamantyl cation.[4]
Quantitative Data Summary
The yield and selectivity of the synthesis of this compound are influenced by various factors, including the choice of catalyst, solvent, temperature, and reactant ratios. The following table summarizes quantitative data from different reported methodologies.
| Catalyst/Method | Adamantyl Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid | 1-Adamantanol | Methylene Chloride | Ambient | 8 hours | 86 | Patent US4717720 (as cited in[5]) |
| Acidic Ion Exchange Resin | 1-Adamantanol | Acetic Acid | 100 | 3-5 hours | 92-99 | [6] |
| Solvent-free | 1-Adamantanol & 1-Bromoadamantane | None | 110-130 | 2 hours | 86 | [5] |
| Sulfuric Acid | 1-Acetoxyadamantane | n-Heptane | 20 | 24 hours | Not specified | [7] |
| Sulfuric Acid in Acetic Acid | 1-Adamantanol | Acetic Acid | 5 | Not specified | Not specified, but ~3% disubstituted byproduct | [4] |
| Sulfuric Acid in Acetic Acid | 1-Adamantanol | Acetic Acid | 25 | Not specified | Not specified, but ~5% disubstituted byproduct | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.
Method 1: Synthesis using Acidic Ion Exchange Resin (as described in Patent CN101955417B) [6]
-
Reactants: 4-bromophenol and 1-adamantanol.
-
Catalyst: Acidic ion exchange resin.
-
Solvent: Acetic acid.
-
Procedure:
-
Combine 4-bromophenol and 1-adamantanol in acetic acid.
-
Add the acidic ion exchange resin to the mixture.
-
Heat the reaction mixture to 100°C for 3-5 hours.
-
After the reaction, filter the mixture to recover the ion exchange resin.
-
To the filtrate, add acetic anhydride to react with the byproduct water, converting it to acetic acid.
-
The acetic acid can be recycled for subsequent batches.
-
The recovered ion exchange resin can be dried and reused.
-
Method 2: Solvent-Free Synthesis (as described in Patent RU2496762C1) [5]
-
Reactants: 4-bromophenol, 1-adamantanol, and 1-bromoadamantane in a molar ratio of 2:1:0.1.
-
Procedure:
-
Mix 4-bromophenol (0.346 g, 0.002 mol), 1-adamantanol (0.152 g, 0.001 mol), and 1-bromoadamantane (0.022 g, 0.0001 mol) in an ampoule.
-
Optionally, add 0.01 ml of water.
-
Seal the ampoule and heat it at a temperature of 110-130°C for 2 hours.
-
After cooling, treat the reaction mass with a 2% NaOH solution to remove excess 4-bromophenol.
-
The product is then isolated.
-
Method 3: Synthesis using Sulfuric Acid (as described in Patent US4717720, cited in RU2496762C1) [5]
-
Reactants: 1-Adamantanol and 4-bromophenol in a 1:1 molar ratio.
-
Catalyst: Sulfuric acid (equimolar amount).
-
Solvent: Methylene chloride.
-
Procedure:
-
Dissolve 1-adamantanol and 4-bromophenol in methylene chloride.
-
Add an equimolar amount of sulfuric acid.
-
Stir the reaction mixture at ambient temperature for 8 hours.
-
Isolate the product, this compound.
-
Visualizations
Diagram 1: Synthesis Mechanism
Caption: Friedel-Crafts alkylation mechanism for this compound.
Diagram 2: Experimental Workflow (Method 1)
Caption: Workflow for synthesis using an acidic ion exchange resin.
References
- 1. mt.com [mt.com]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 6. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)-4-bromophenol
Introduction
This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of Adapalene.[1][][3] Adapalene is a third-generation topical retinoid used in the treatment of acne, acting as a selective agonist for retinoic acid receptor (RAR) subtypes β and γ.[1][3] The unique structure of this compound, featuring a bulky, lipophilic adamantyl group attached to a brominated phenol ring, imparts specific physicochemical characteristics that are crucial for its reactivity and utility in pharmaceutical manufacturing. This guide provides a comprehensive overview of its properties, synthesis protocols, and its place in therapeutic drug development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉BrO | [1][4] |
| Molecular Weight | 307.23 g/mol | [][3] |
| Appearance | White to light brown crystalline powder | [1][5] |
| Melting Point | 137-142°C | [1][][5] |
| Boiling Point | 392.0 ± 35.0 °C at 760 mmHg (Predicted) | [1][][6] |
| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [1][] |
| Flash Point | 190.9°C | [1] |
| pKa | 9.56 ± 0.43 (Predicted) | [6] |
| LogP | 5.7 (Computed) | [4] |
| Purity | ≥98.5% | [1] |
Experimental Protocols
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-bromophenol with an adamantane source, typically 1-adamantanol. Several variations of this procedure exist, differing in catalysts, solvents, and reaction conditions.[7][8][9]
Representative Synthesis Protocol: Acid-Catalyzed Alkylation
This protocol is based on methods described in the scientific and patent literature, which employ a strong acid catalyst.[8]
Objective: To synthesize this compound via the alkylation of 4-bromophenol with 1-adamantanol.
Materials:
-
4-bromophenol
-
1-adamantanol
-
Concentrated sulfuric acid (H₂SO₄) or an acidic ion-exchange resin[7][8]
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., Hexane or Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol and a molar equivalent of 1-adamantanol in the chosen solvent (e.g., dichloromethane).[8]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution at room temperature.[8] Alternatively, an acidic ion-exchange resin can be used for a more environmentally friendly process, which may require heating to around 100°C for 3-5 hours.[7]
-
Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, with some procedures reporting durations of 8 hours.[8]
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent like hexane to yield the final product as a crystalline solid.
-
Characterization: The purity and identity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should be determined and compared to the literature values.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and the compound's role in the development of Adapalene.
References
- 1. This compound CAS 104224-68-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 104224-68-2 [chemicalbook.com]
- 4. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 104224-68-2 [amp.chemicalbook.com]
- 7. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 8. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
An In-depth Technical Guide to 2-(1-Adamantyl)-4-bromophenol (CAS: 104224-68-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[1][2] This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and discusses its significance in medicinal chemistry. While the biological activity of this compound itself is not extensively documented, its role as a precursor to Adapalene positions it as a compound of significant interest in dermatological drug development. This guide aims to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of retinoid-based therapeutics.
Chemical and Physical Properties
This compound is a white to light brown crystalline powder.[1] Its bulky adamantyl group contributes to its lipophilicity, a characteristic that is often exploited in the design of drug candidates to enhance tissue penetration. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 104224-68-2 | [3] |
| Molecular Formula | C₁₆H₁₉BrO | [3] |
| Molecular Weight | 307.23 g/mol | [4] |
| Melting Point | 137-141 °C | [5] |
| Boiling Point (Predicted) | 392.0 ± 35.0 °C | [5] |
| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [5] |
| Appearance | White to light brown powder | [1] |
| Solubility | No data available | |
| pKa (Predicted) | 9.56 ± 0.43 | [5] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of 4-bromophenol with a suitable adamantylating agent.[2][6] Several methods have been reported, with variations in catalysts and reaction conditions.
Experimental Protocols
Method 1: Sulfuric Acid Catalysis
This method, adapted from procedures for Adapalene synthesis, utilizes concentrated sulfuric acid as a catalyst.[7]
-
Materials: 1-Adamantanol, 4-bromophenol, concentrated sulfuric acid (98%), acetic acid, n-heptane.
-
Procedure:
-
In a reaction vessel, dissolve 1-adamantanol in n-heptane.
-
Add concentrated sulfuric acid and acetic acid to the mixture.
-
To this solution, add 4-bromophenol.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Method 2: Environmentally Benign Synthesis using Ion-Exchange Resin
A greener approach involves the use of an acidic ion-exchange resin as a recyclable catalyst.
-
Materials: 4-bromophenol, 1-adamantanol, acidic ion-exchange resin, acetic acid.
-
Procedure:
-
Combine 4-bromophenol, 1-adamantanol, and the acidic ion-exchange resin in acetic acid.
-
Heat the mixture with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the hot solution to recover the ion-exchange resin.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the crystals by filtration and wash with a cold solvent to obtain pure this compound. The resin can be washed, dried, and reused.
-
Method 3: Solvent-Free Synthesis
A solvent-free method has also been developed, offering an environmentally friendly alternative.[8]
-
Materials: 4-bromophenol, 1-adamantanol, 1-bromoadamantane.
-
Procedure:
-
Mix 4-bromophenol, 1-adamantanol, and a catalytic amount of 1-bromoadamantane.
-
Heat the mixture at a temperature of 110-130°C for approximately 2 hours.
-
After cooling, treat the reaction mass with a dilute sodium hydroxide solution to remove excess 4-bromophenol.
-
The remaining solid is the desired product, which can be further purified by recrystallization.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Signals corresponding to the adamantyl protons would appear as a set of broad singlets or multiplets in the aliphatic region (typically ~1.7-2.2 ppm). The aromatic protons would show characteristic splitting patterns in the aromatic region (~6.8-7.5 ppm). The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Expected signals would include those for the adamantyl cage (typically in the range of 28-45 ppm), the aromatic carbons (around 115-155 ppm), and the carbon bearing the hydroxyl group at a downfield shift. |
| IR (Infrared Spectroscopy) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching vibrations of the adamantyl and aromatic groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of the adamantyl group. |
Biological Activity and Significance
Currently, there is a lack of published data on the specific biological activities of this compound itself. Its primary significance lies in its role as a crucial intermediate in the multi-step synthesis of Adapalene.[2]
Adapalene is a potent and selective retinoic acid receptor (RAR) agonist, with a particular affinity for RARβ and RARγ subtypes.[9][] This targeted activity is responsible for its clinical efficacy in the treatment of acne vulgaris and other dermatological conditions. The adamantyl group in Adapalene, introduced via this compound, is critical for its pharmacological profile, contributing to its stability and lipophilicity.[9]
The synthesis of Adapalene from this compound typically involves the methylation of the phenolic hydroxyl group, followed by a Suzuki or Negishi cross-coupling reaction to introduce the naphthoic acid moiety.[7]
Caption: Pathway from this compound to Adapalene.
Conclusion
This compound is a fundamentally important building block in the synthesis of Adapalene. While its own biological properties remain to be thoroughly investigated, its chemical synthesis is well-established, with several methodologies available to researchers. This guide provides a consolidated resource of its known properties and synthetic routes, which will be of benefit to professionals in the fields of medicinal chemistry and drug development, particularly those focused on retinoid research. Further investigation into the potential intrinsic biological activities of this and other Adapalene intermediates could be a fruitful area for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Adapalene [journal.xynu.edu.cn]
- 3. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 104224-68-2 [chemicalbook.com]
- 5. This compound | 104224-68-2 [amp.chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-(1-Adamantyl)-4-bromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines reported data with predicted values based on the analysis of its constituent functional groups. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~5.0 | s | 1H | Ar-OH |
| ~2.1 | br s | 3H | Adamantyl-CH |
| ~1.8 | br s | 6H | Adamantyl-CH₂ |
| ~1.7 | br s | 6H | Adamantyl-CH₂ |
Predicted values are based on the analysis of similar substituted phenols and adamantane derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Ar-C-OH |
| ~138 | Ar-C-Adamantyl |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-C-Br |
| ~40 | Adamantyl-CH |
| ~37 | Adamantyl-C |
| ~29 | Adamantyl-CH₂ |
Predicted values are based on established chemical shift ranges for substituted aromatic and adamantane carbons.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad | O-H stretch (phenolic) |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Strong | C-H stretch (aliphatic, adamantyl) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-O stretch (phenol) |
| ~820 | Strong | C-H bend (out-of-plane, aromatic) |
| ~600-500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 306/308 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 173/175 | [M - Adamantyl]⁺ |
| 135 | [Adamantyl]⁺ |
The molecular weight of this compound is approximately 307.23 g/mol .[1][2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
IR Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and physicochemical properties of 2-(1-Adamantyl)-4-bromophenol. This compound is a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne.[1] A thorough understanding of its properties is crucial for process optimization, impurity profiling, and the development of robust manufacturing procedures in the pharmaceutical industry.
Physicochemical Properties
Basic physicochemical data for this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉BrO | PubChem[2] |
| Molecular Weight | 307.23 g/mol | BOC Sciences[1] |
| Exact Mass | 306.06193 Da | PubChem[2] |
| Melting Point | 137-141 °C | BOC Sciences[1] |
| LogP | 5.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Polar Surface Area | 20.23 Ų | MOLBASE[3] |
| Appearance | White to light brown crystalline powder | MOLBASE[3] |
Crystal Structure Analysis
As of the latest literature review, a definitive crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of its methylated analog, 2-(1-Adamantyl)-4-bromoanisole , has been determined and provides valuable insight into the likely molecular conformation and packing of the title compound. The presence of a hydroxyl group in this compound, as opposed to a methoxy group, would likely introduce intermolecular hydrogen bonding, which could significantly influence the crystal packing arrangement.
For comparative purposes, the crystallographic data for 2-(1-Adamantyl)-4-bromoanisole is presented below.
| Parameter | 2-(1-Adamantyl)-4-bromoanisole |
| Molecular Formula | C₁₇H₂₁BrO |
| Molecular Weight | 321.25 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.3815 (11) |
| b (Å) | 13.2067 (19) |
| c (Å) | 15.067 (2) |
| V (ų) | 1468.8 (4) |
| Z | 4 |
| Temperature (K) | 123 (2) |
Data sourced from a study on 2-(1-Adamantyl)-4-bromoanisole.
During the synthesis of this compound, a disubstituted adamantane byproduct can also be formed. The crystal structure of the methylated version of this byproduct has been identified by X-ray crystallography.
Experimental Protocols
Several methods for the synthesis and crystallization of this compound have been reported in the literature and patents. Below are detailed protocols for some of the common synthetic routes.
Synthesis Method 1: Acidic Ion Exchange Resin Catalysis
This method utilizes an acidic ion exchange resin as a recyclable catalyst, promoting a green chemistry approach.
Materials:
-
1-Adamantanol
-
4-Bromophenol
-
H-type strongly acidic ion-exchange resin
-
Glacial acetic acid
-
Acetic anhydride
-
Sherwood oil (petroleum ether)
Procedure:
-
Catalyst Preparation: An H-type strongly acidic ion-exchange resin is soaked in acetic acid for 1 hour, followed by suction filtration. This process is repeated, and the resin is then dried under vacuum at 100°C for 3 hours.
-
Reaction: In a reactor equipped with a mechanical stirrer, add 1 part by weight of 1-adamantanol, 1.1 parts of 4-bromophenol, 2 parts of the prepared ion-exchange resin, and 5 parts of glacial acetic acid at room temperature.
-
Heat the mixture to 100°C and stir for 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and add 0.65 parts of acetic anhydride.
-
Filter the mixture to recover the ion-exchange resin.
-
The mother liquor is subjected to distillation to recover the acetic acid.
-
Crystallization: The residual solid is subjected to thermogravimetric crystallization using 6 parts by weight of Sherwood oil at 60-90°C. The product, this compound, crystallizes upon cooling to room temperature.[4]
Synthesis Method 2: Sulfuric Acid Catalysis
A common method employing a strong acid catalyst.
Materials:
-
1-Adamantanol
-
p-Bromophenol
-
Dichloromethane
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 34.6 g (200 mmol) of p-bromophenol and 30.4 g (200 mmol) of 1-adamantanol in 100 ml of dichloromethane.
-
Add 10 ml of concentrated sulfuric acid dropwise and stir the mixture for eight hours at room temperature.
-
Pour the reaction mixture into water and neutralize with sodium bicarbonate solution.
-
Extract the product with dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.[5]
Synthesis Method 3: Solvent-Free Reaction
This method offers an ecologically cleaner process by avoiding the use of solvents and catalysts.
Materials:
-
4-Bromophenol
-
1-Adamantanol
-
1-Bromoadamantane
-
Water (optional)
-
2% NaOH solution
Procedure:
-
Mix 4-bromophenol, 1-adamantanol, and 1-bromoadamantane in a molar ratio of 2:1:0.1, respectively. Optionally, 0.01 ml of water can be added.
-
Heat the mixture in a sealed ampoule at a temperature of 110-130°C for 2 hours.
-
After cooling, treat the reaction mass with a 2% NaOH solution to remove excess 4-bromophenol and isolate the product.[6]
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Biological Significance
This compound's primary significance in the pharmaceutical field is its role as a direct precursor to 2-(1-Adamantyl)-4-bromoanisole, which is a key intermediate in the multi-step synthesis of Adapalene.[3][7] Adapalene is a retinoid that selectively targets retinoic acid receptors (RAR) β and γ.[3] The adamantyl moiety provides lipophilicity and steric bulk, which are important for the pharmacological activity of Adapalene. While this compound itself is not known to have specific biological signaling activities, its purity and structural integrity are critical for the successful synthesis of the final active pharmaceutical ingredient. Adamantane derivatives, in general, have been investigated for a range of biological activities, including antiviral and anti-inflammatory properties.[8]
References
- 1. m.molbase.com [m.molbase.com]
- 2. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. EP0199636B1 - Benzonaphthalenic derivatives, process for their preparation and their use in pharmacy and cosmetics - Google Patents [patents.google.com]
- 6. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 7. Crystallography Open Database | re3data.org [re3data.org]
- 8. Phenol, 4-bromo- [webbook.nist.gov]
In-depth Technical Guide: Solubility of 2-(1-Adamantyl)-4-bromophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the dermatological drug Adapalene. A comprehensive review of existing literature reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. This document, therefore, serves as a foundational resource, providing the necessary theoretical background and detailed experimental protocols to enable researchers to determine these solubility parameters. The guide also includes a summary of the known physicochemical properties of the compound and visual diagrams illustrating its synthesis pathway, offering a holistic view for its application in research and development.
Introduction
This compound is a crucial building block in the multi-step synthesis of Adapalene, a third-generation topical retinoid.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up. The bulky, non-polar adamantyl group combined with the polar phenolic moiety gives the molecule a distinct solubility profile that necessitates empirical determination. While its synthesis is well-documented, quantitative solubility data remains elusive in public-domain literature. This guide provides the methodological framework for researchers to generate this critical data in-house.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented below. These properties can offer qualitative insights into its expected solubility behavior based on the principle of "like dissolves like."[2] The substantial non-polar adamantyl group suggests a preference for less polar organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉BrO | [3][4] |
| Molecular Weight | 307.23 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 137-141 °C | [3] |
| Boiling Point (Predicted) | 392.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.56 ± 0.43 | [3] |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[2] This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is achieved.
Materials and Equipment:
-
This compound (solid)
-
High-purity organic solvents of interest
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[2]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[2]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time to allow the excess solid to sediment.[5]
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a chemically inert syringe filter to remove any undissolved microparticles.[5]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[2]
-
Calculation: Calculate the solubility (S) using the following formula:
S = (Concentration of diluted sample) x (Dilution factor)
The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol.[6][7] This reaction is typically catalyzed by a strong acid.
The following diagram illustrates the experimental workflow for determining solubility.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently available in the surveyed literature, this guide provides the necessary framework for its experimental determination. By utilizing the detailed shake-flask protocol, researchers can generate reliable and accurate solubility data essential for process optimization in the synthesis of Adapalene and other potential applications. The provided physicochemical properties and synthesis pathway diagrams further contribute to a comprehensive understanding of this important chemical intermediate.
References
- 1. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 104224-68-2 [amp.chemicalbook.com]
- 4. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
The Crucial Role of 2-(1-Adamantyl)-4-bromophenol in the Synthesis of Adapalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adapalene, a third-generation synthetic retinoid, is a widely recognized topical treatment for acne vulgaris. Its chemical structure, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is achieved through a multi-step synthesis where the formation of the key intermediate, 2-(1-Adamantyl)-4-bromophenol, is a critical foundational step. This technical guide provides an in-depth analysis of the synthesis of Adapalene with a specific focus on the pivotal role of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data.
The Genesis of the Adamantyl Moiety: Synthesis of this compound
The journey to Adapalene begins with the incorporation of the bulky, lipophilic adamantyl group onto a phenol ring. This is accomplished via a Friedel-Crafts alkylation reaction between 1-adamantanol and 4-bromophenol.[1][2] This reaction is a cornerstone of the entire synthesis, as it establishes the essential adamantyl-phenyl substructure of the final Adapalene molecule.
The reaction is typically catalyzed by a strong acid, with a mixture of sulfuric acid and acetic acid being a commonly employed and effective catalyst system, often leading to a quantitative yield of this compound.[1][3][4][5] The adamantyl cation, formed from 1-adamantanol in the acidic medium, acts as the electrophile, attacking the electron-rich 4-bromophenol at the ortho position to the hydroxyl group. The presence of the bromine atom and the hydroxyl group on the phenol ring directs the incoming adamantyl group to the desired position.
It is worth noting that while this reaction is generally efficient, the formation of disubstituted byproducts can occur, particularly at higher temperatures.[6] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired mono-substituted product.[6]
Subsequent Transformation to 2-(1-Adamantyl)-4-bromoanisole
Following its synthesis, the hydroxyl group of this compound is methylated to yield 2-(1-Adamantyl)-4-bromoanisole.[3][7] This seemingly simple step is vital for the subsequent coupling reaction. The methylation is often achieved using reagents like dimethyl sulfate in the presence of a base such as potassium carbonate.[3][8] This conversion to the anisole derivative is a necessary prelude to the subsequent carbon-carbon bond formation.
Core Synthesis of Adapalene: The Coupling Reaction
With 2-(1-Adamantyl)-4-bromoanisole in hand, the next critical phase is the coupling reaction to introduce the naphthoic acid moiety. Several coupling strategies have been reported, with the Negishi and Suzuki couplings being prominent examples.
In the Negishi coupling approach, 2-(1-Adamantyl)-4-bromoanisole is first converted into an organozinc reagent.[9][10] This is typically achieved by reacting it with magnesium to form a Grignard reagent, which is then transmetalated with a zinc salt. This organozinc compound is then coupled with a derivative of 6-bromo-2-naphthoic acid, such as its methyl ester, in the presence of a palladium or nickel catalyst.[9][10]
Alternatively, the Suzuki coupling method involves the preparation of a boronic acid derivative from 2-(1-Adamantyl)-4-bromoanisole.[3][8] This boronic acid is then coupled with 6-bromo-2-naphthoic acid or its ester under palladium catalysis.[3][8]
The final step in the synthesis is the saponification of the resulting ester to yield Adapalene.[2]
Quantitative Data Summary
The efficiency of each step in the Adapalene synthesis is crucial for the overall yield and economic viability of the process. The following table summarizes reported yields for the key transformations involving this compound.
| Reaction Step | Reactants | Catalyst/Reagents | Reported Yield | Reference(s) |
| Formation of this compound | 1-Adamantanol, 4-Bromophenol | H₂SO₄/AcOH | Quantitative | [1][3][4][5] |
| Methylation to 2-(1-Adamantyl)-4-bromoanisole | This compound, Dimethyl sulfate | K₂CO₃ | 95% | [1][3][5] |
| Negishi Coupling to Adapalene Methyl Ester | 2-(1-Adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | Mg, ZnCl₂, NiCl₂(dppe) | 78% | [11] |
| Saponification to Adapalene | Adapalene Methyl Ester | NaOH or KOH | 81% | [11] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is described as follows:
-
Reactants: 4-bromophenol (10.0 g, 57.8 mmol) and 1-adamantanol (8.78 g, 57.76 mmol).[12]
-
Solvent: Acetic acid (20 ml).[12]
-
Catalyst: Concentrated sulfuric acid (3.0 ml).[12]
-
Procedure:
-
A mixture of 4-bromophenol and 1-adamantanol in acetic acid is stirred at room temperature.[12]
-
Concentrated sulfuric acid is added dropwise over 10 minutes.[12]
-
The reaction mixture is stirred for 4 hours at 70°C.[12]
-
After cooling, the mixture is diluted with water (50 ml).[12]
-
The resulting white solid is filtered, washed with water, and dried to yield this compound.[12]
-
Visualizing the Synthesis
To better illustrate the synthetic pathway and the logical flow of the process, the following diagrams are provided.
Caption: Synthetic pathway of Adapalene highlighting key intermediates.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound represents a critical and foundational stage in the overall production of Adapalene. The efficiency and purity achieved in this initial Friedel-Crafts alkylation directly impact the subsequent steps and the quality of the final active pharmaceutical ingredient. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and implementation of robust experimental protocols are paramount for researchers and professionals in the field of drug development and manufacturing. The methodologies and data presented in this guide offer a comprehensive overview to support these endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Adapalene [journal.xynu.edu.cn]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]
- 8. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 9. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 10. CN101033190B - Method of preparing adapalene - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. WO2007125542A2 - A process for preparation of adapalene - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(1-Adamantyl)-4-bromophenol: Synthesis, Properties, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the third-generation retinoid, Adapalene. The document details its discovery and history, which are intrinsically linked to the development of Adapalene. It presents a thorough compilation of its physicochemical properties and outlines various experimental protocols for its synthesis and characterization. While this compound is primarily recognized for its role as a synthetic precursor, this guide also explores the broader context of adamantane-containing compounds and bromophenols in medicinal chemistry. The synthesis pathway of Adapalene, highlighting the pivotal role of this compound, is visually represented.
Discovery and History
The history of this compound is fundamentally tied to the development of Adapalene, a synthetic retinoid used in the treatment of acne. The initial synthesis and identification of this compound as a crucial intermediate is documented in patents related to the preparation of Adapalene. The earliest notable mention appears in a United States Patent filed in the late 1980s, which describes the alkylation of 4-bromophenol with 1-adamantanol. Since then, its chemistry has been explored primarily in the context of optimizing the manufacturing process of Adapalene, with various modifications to the synthetic route being developed to improve yield, purity, and environmental friendliness. There is currently no significant body of research into the biological activity of this compound as a standalone compound. Its discovery and utility are therefore defined by its role as a building block in the creation of a pharmacologically active agent.
Physicochemical Properties
The structural and physical characteristics of this compound are well-defined, contributing to its stability and reactivity in synthetic processes. The bulky, lipophilic adamantyl group significantly influences its solubility and crystalline nature.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉BrO | |
| Molecular Weight | 307.23 g/mol | |
| CAS Number | 104224-68-2 | |
| Melting Point | 137-141 °C | |
| Boiling Point (Predicted) | 392.0 ± 35.0 °C | |
| Density (Predicted) | 1.442 ± 0.06 g/cm³ | |
| Appearance | Off-white to light yellow solid | |
| IUPAC Name | This compound | |
| InChI Key | NYJXKHIVLGWPCF-UHFFFAOYSA-N | |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of 4-bromophenol with an adamantylating agent. Several methods have been reported, varying in catalysts, solvents, and reaction conditions.
Synthesis via Friedel-Crafts Alkylation with 1-Adamantanol
This method involves the direct reaction of 4-bromophenol with 1-adamantanol in the presence of a strong acid catalyst.
Reactants and Reagents:
-
4-bromophenol
-
1-adamantanol
-
Concentrated sulfuric acid
-
Dichloromethane (or other suitable solvent like acetic acid)
-
Water
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve 4-bromophenol and 1-adamantanol in dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 8 hours to 2 days, depending on the scale and specific conditions).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like isooctane or by column chromatography.
Synthesis Using an Acidic Ion Exchange Resin Catalyst
To create a more environmentally friendly and reusable catalytic system, an acidic ion exchange resin can be used.
Reactants and Reagents:
-
4-bromophenol
-
1-adamantanol
-
Acidic ion exchange resin (e.g., Amberlyst 15)
-
Acetic acid (as solvent)
-
Acetic anhydride (for water removal)
Procedure:
-
Combine 4-bromophenol, 1-adamantanol, acidic ion exchange resin, and acetic acid in a reaction vessel.
-
Heat the mixture with stirring (e.g., at 100°C) for 3-5 hours.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and filter to recover the ion exchange resin catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate contains the product. Acetic anhydride can be added to react with the water byproduct, regenerating acetic acid as the solvent for subsequent batches.
-
The product can be isolated by crystallization upon cooling or by evaporation of the solvent followed by purification.
Characterization Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at a wavelength of approximately 220-280 nm.
-
Purpose: To assess the purity of the synthesized compound and monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect characteristic signals for the aromatic protons of the bromophenol ring and the aliphatic protons of the adamantyl cage. The phenolic hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the aromatic ring and the adamantyl group.
-
Purpose: To confirm the chemical structure of the final product.
Mass Spectrometry (MS):
-
Ionization Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: Look for the molecular ion peak corresponding to the calculated molecular weight (307.23 g/mol ) and the characteristic isotopic pattern of bromine.
-
Purpose: To confirm the molecular weight and elemental composition.
Core Application: Synthesis of Adapalene
The primary and most significant application of this compound is as a precursor in the multi-step synthesis of Adapalene. The following diagram illustrates a common synthetic pathway.
Caption: Synthetic pathway for Adapalene featuring this compound as a key intermediate.
In this pathway, this compound is first methylated to form 2-(1-adamantyl)-4-bromoanisole. This derivative is then used to form a Grignard reagent, which subsequently undergoes a nickel-catalyzed cross-coupling reaction with a naphthoic acid derivative. The final step involves the hydrolysis of the ester to yield Adapalene.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research on the specific biological activities of this compound itself. Its function in the scientific literature is overwhelmingly confined to its role as a chemical intermediate. While other bromophenols and adamantane derivatives have been investigated for a range of biological effects, including antimicrobial and anticancer activities, these properties have not been attributed to this compound. Consequently, there are no known signaling pathways directly modulated by this compound. Its contribution to medicine is indirect, through its essential role in the synthesis of the pharmacologically active molecule, Adapalene.
Conclusion
This compound is a well-characterized organic compound whose discovery and development are inextricably linked to its role as a pivotal intermediate in the industrial synthesis of Adapalene. While it does not possess known biological activity itself, its unique chemical structure, combining a brominated phenol with a bulky adamantane moiety, makes it an essential building block for this important dermatological drug. The synthetic methodologies for its preparation are well-established and have been optimized for efficiency and environmental considerations. This guide provides researchers and drug development professionals with the core technical information regarding its synthesis, properties, and principal application, underscoring its significance in pharmaceutical chemistry. Future research could potentially explore whether this molecule or its close derivatives possess any latent biological activities, but for now, its value is firmly established in the realm of synthetic chemistry.
The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic alkane, has carved a significant niche in medicinal chemistry. Its unique three-dimensional structure and desirable physicochemical properties have established it as a privileged scaffold in the design of therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the role of adamantane derivatives in drug discovery, with a focus on their synthesis, mechanism of action, and therapeutic applications. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key synthetic and biological procedures are provided, and critical signaling pathways and experimental workflows are visualized to offer a deeper understanding of this versatile molecular building block.
Therapeutic Applications and Quantitative Bioactivity
The incorporation of the adamantane cage into a drug molecule can significantly enhance its pharmacological profile by improving lipophilicity, metabolic stability, and target binding affinity.[1][2] This has led to the development of successful drugs in various therapeutic areas, including antiviral, central nervous system (CNS), and metabolic diseases.
Antiviral Activity
Adamantane derivatives were among the first antiviral drugs to be discovered and have been primarily used against the influenza A virus.[3] Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[3]
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Amantadine | M2 Proton Channel | Plaque Reduction Assay | Not explicitly stated, but widely cited as effective. | [3] |
| Rimantadine | M2 Proton Channel | Plaque Reduction Assay | 19.62 nM (A/Soloman Island/3/2006 H1N1) | [3] |
Central Nervous System Disorders
In the realm of neurodegenerative diseases, adamantane derivatives have shown significant therapeutic value, particularly in the treatment of Alzheimer's and Parkinson's diseases. Memantine, an NMDA receptor antagonist, is a prime example.[4]
Table 2: Bioactivity of Adamantane Derivatives in CNS Disorders
| Compound | Target | Assay | Ki / IC50 | Reference |
| Memantine | NMDA Receptor | Radioligand Binding Assay | 10 µM (Ki) | [5] |
Metabolic Diseases: DPP-4 Inhibition
More recently, adamantane derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Saxagliptin and Vildagliptin are prominent examples of this class of antidiabetic drugs.[6][7]
Table 3: Inhibition of DPP-4 by Adamantane Derivatives
| Compound | Target | Assay | IC50 / Ki | Reference |
| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | 50 nM (IC50) | [6] |
| Vildagliptin | DPP-4 | Enzyme Inhibition Assay | 62 nM (IC50) | [6] |
| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | 1.3 nM (Ki at 37°C) | [8] |
| Vildagliptin | DPP-4 | Enzyme Inhibition Assay | 3.5 minutes (dissociation half-life at 37°C) | [8] |
Dermatological Applications
Adapalene, a third-generation retinoid, incorporates an adamantyl group and is used topically to treat acne. Its therapeutic effect is mediated through selective binding to retinoic acid receptors (RARs).[9][10]
Table 4: Retinoid Receptor Binding Affinity of Adapalene
| Compound | Target | Assay | Affinity | Reference |
| Adapalene | RAR-β and RAR-γ | Competitive Binding Assay | Selective affinity | [9][10] |
Anticancer Activity
The adamantane scaffold has also been explored for its potential in cancer therapy. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
Table 5: Anticancer Activity of Adamantane Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| Adamantane-linked isothiourea derivative 5 | Hep-G2 (Hepatocellular carcinoma) | Cytotoxicity Assay | 7.70 µM | [11] |
| Adamantane-linked isothiourea derivative 6 | Hep-G2 (Hepatocellular carcinoma) | Cytotoxicity Assay | 3.86 µM | [11] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of adamantane derivatives are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.
Influenza A M2 Proton Channel Blockade
Amantadine and its derivatives inhibit the replication of the influenza A virus by blocking the M2 proton channel.[12][13] This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, the viral RNA cannot be released into the cytoplasm, thus halting viral replication.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Adapalene [journal.xynu.edu.cn]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 11. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Adapalene from 2-(1-Adamantyl)-4-bromophenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Adapalene, a third-generation topical retinoid, commencing from the starting material 2-(1-adamantyl)-4-bromophenol. The protocol details a multi-step synthetic route, including methylation, a palladium-catalyzed cross-coupling reaction, and final saponification. This guide is intended to furnish researchers and drug development professionals with the necessary information to replicate this synthesis, including detailed experimental procedures, purification methods, and characterization data for the key intermediates and the final product.
Synthetic Pathway Overview
The synthesis of Adapalene from this compound is a well-established three-step process. The overall scheme involves the methylation of the phenolic hydroxyl group, followed by the formation of a carbon-carbon bond with a naphthalene moiety via a cross-coupling reaction, and concluding with the hydrolysis of the resulting ester to yield the carboxylic acid final product, Adapalene.
Caption: Overall synthetic route for Adapalene.
Experimental Protocols
Step 1: Methylation of this compound to 2-(1-Adamantyl)-4-bromoanisole
This initial step involves the protection of the phenolic hydroxyl group as a methyl ether. This is crucial to prevent side reactions in the subsequent cross-coupling step. A common and efficient method utilizes dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent.
Workflow for Methylation:
Caption: Workflow for the methylation step.
Detailed Protocol:
-
To a solution of this compound in acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature and add dimethyl sulfate dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(1-adamantyl)-4-bromoanisole by recrystallization from a suitable solvent such as ethyl acetate or isooctane.[1][2]
-
Dry the purified product under vacuum.
Step 2: Cross-Coupling of 2-(1-Adamantyl)-4-bromoanisole with Methyl 6-bromo-2-naphthoate
This key step forms the biaryl backbone of Adapalene. The Negishi coupling is a frequently employed method, involving the formation of an organozinc reagent from 2-(1-adamantyl)-4-bromoanisole, which is then coupled with methyl 6-bromo-2-naphthoate in the presence of a palladium or nickel catalyst.[1][3] Alternatively, a Suzuki coupling can be utilized, which involves the preparation of a boronic acid derivative.[4][5]
Workflow for Negishi Coupling:
Caption: Workflow for the Negishi coupling step.
Detailed Protocol (Negishi Coupling):
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent.
-
To the freshly prepared Grignard reagent, add a solution of anhydrous zinc chloride in THF to form the organozinc reagent.
-
In a separate flask, prepare a solution of methyl 6-bromo-2-naphthoate and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe)) in THF.[6]
-
Add the organozinc reagent to the solution of the naphthoate derivative and catalyst.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate by recrystallization from a suitable solvent like toluene or by column chromatography.[1][7]
Step 3: Saponification of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate to Adapalene
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, Adapalene. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of methanol and water.
Workflow for Saponification:
Caption: Workflow for the final saponification step.
Detailed Protocol:
-
Dissolve methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate in a mixture of methanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC). This may take several hours.
-
After cooling the reaction mixture, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 1 to precipitate the crude Adapalene.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
Purify the crude Adapalene by recrystallization from a solvent mixture such as tetrahydrofuran (THF) and ethyl acetate to obtain the final product as a white crystalline solid.[7]
Quantitative Data Summary
The following tables summarize the reported yields for each step of the Adapalene synthesis from various sources. This allows for a comparison of the efficiency of different reported protocols.
Table 1: Yields for the Methylation of this compound
| Reagents | Solvent | Yield (%) | Reference |
| (CH₃)₂SO₄, K₂CO₃ | Acetone | 95 | [1][2][8] |
| CH₃I, NaH | DMF | Not specified | [2] |
Table 2: Yields for the Cross-Coupling Reaction
| Coupling Method | Catalyst | Yield (%) | Reference |
| Negishi | PdCl₂(PPh₃)₂/ZnCl₂ | High Yield | [1][2] |
| Negishi | NiCl₂(dppe) | 78 | |
| Suzuki | Pd(OAc)₂ | 86-90 |
Table 3: Yields for the Saponification Step
| Base | Solvent | Yield (%) | Reference |
| NaOH | Methanol | 85 | [1] |
| NaOH | Methanol/Water | 81 | |
| LiOH | Methanol | Not specified | [9] |
Table 4: Overall Yield of Adapalene Synthesis
| Starting Material | Overall Yield (%) | Reference |
| 4-Bromophenol | 71.1 | [9] |
| This compound | ~68 | [8] |
Characterization Data
Accurate characterization of the intermediates and the final product is essential for confirming the success of the synthesis and ensuring the purity of the final compound.
Table 5: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 2-(1-Adamantyl)-4-bromoanisole | C₁₇H₂₁BrO | 321.25 | 139-141 | Data not fully available in search results. | Data not fully available in search results. | Data not fully available in search results. |
| Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | C₂₉H₃₀O₃ | 426.55 | Not specified | Data not fully available in search results. | Data not fully available in search results. | Data not fully available in search results. |
| Adapalene | C₂₈H₂₈O₃ | 412.52 | 319-322 | (DMSO-d₆) δ 13.09 (s, 1H), 8.58 (s, 1H), 8.21 (s, 1H), 8.14 (d, 1H), 8.06 (d, 1H), 7.97 (dd, 1H), 7.88 (dd, 1H), 7.65 (dd, 1H), 7.57 (d, 1H), 7.11 (d, 1H), 3.86 (s, 3H), 2.13 (s, 6H), 2.06 (s, 3H), 1.75 (s, 6H).[8] | Data not fully available in search results. | [M-H]⁻ |
Note: Detailed NMR and MS data for the intermediates were not consistently available across the searched literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compounds.
Conclusion
The synthesis of Adapalene from this compound is a robust and well-documented process. By following the detailed protocols outlined in this application note, researchers can successfully synthesize this important active pharmaceutical ingredient. Careful control of reaction conditions, diligent monitoring of reaction progress, and thorough purification of intermediates are key to achieving high yields and purity of the final product. The provided quantitative data and characterization information will serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 5. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Adapalene [journal.xynu.edu.cn]
Application Notes and Protocols for the Friedel-Crafts Alkylation of 4-Bromophenol with 1-Adamantanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol is a key synthetic step in the preparation of 2-(1-adamantyl)-4-bromophenol. This adamantylated phenol derivative is a crucial intermediate in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne. The incorporation of the bulky adamantyl group into organic molecules is a common strategy in medicinal chemistry to enhance lipophilicity and metabolic stability. This document provides detailed protocols and application notes for this reaction, summarizing various methodologies and presenting key data for researchers in organic synthesis and drug development.
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, 1-adamantanol is dehydrated to form a stable tertiary adamantyl carbocation. This electrophile then attacks the electron-rich aromatic ring of 4-bromophenol. Due to the ortho-, para-directing effect of the hydroxyl group and the steric hindrance of the adamantyl group, the alkylation predominantly occurs at the ortho position to the hydroxyl group.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉BrO | [1][2] |
| Molecular Weight | 307.23 g/mol | [2][] |
| Melting Point | 137-141 °C | [] |
| Appearance | Off-white to light yellow solid | [2] |
| ¹H NMR (CDCl₃, δ, ppm) | 1.80 (s, 6H), 2.11 (s, 9H), 4.87 (s, 1H, OH), 6.56 (d, 1H, J=8.4 Hz), 7.18 (dd, 1H, J=8.4, 2.4 Hz), 7.32 (d, 1H, J=2.4 Hz) | [4] |
Note: Further characterization data such as ¹³C NMR, IR, and Mass Spectrometry would be necessary to fully confirm the structure and purity of the synthesized compound. Researchers should perform these analyses on their product.
Comparison of Synthetic Protocols
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid (equimolar) | Methylene Chloride | Ambient | 8 | 86 | [4] |
| Acidic Ion-Exchange Resin | Glacial Acetic Acid | 100 | 3-5 | 92-99 | [5] |
| None (with 1-bromoadamantane) | Solvent-free | 110-130 | 2 | up to 91 | [4] |
| Acetic Acid/Sulfuric Acid | - | - | - | Quantitative | [6] |
Experimental Protocols
Three distinct protocols for the synthesis of this compound are detailed below, offering flexibility in terms of catalyst, solvent, and reaction conditions.
Protocol 1: Sulfuric Acid Catalysis in Methylene Chloride
This protocol is based on the originally patented method and uses a strong Brønsted acid as the catalyst.
Materials:
-
4-bromophenol
-
1-adamantanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Heptane or Isooctane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) and 1-adamantanol (1.0 eq) in methylene chloride.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at ambient temperature for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water and stir.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from heptane or isooctane to afford this compound as a crystalline solid.
Protocol 2: Heterogeneous Catalysis with Acidic Ion-Exchange Resin
This method offers a more environmentally friendly approach by using a recyclable solid acid catalyst.[5]
Materials:
-
4-bromophenol
-
1-adamantanol
-
Acidic Ion-Exchange Resin (e.g., Amberlyst-15)
-
Glacial Acetic Acid
-
Acetic Anhydride (optional, for catalyst and solvent recycling)
Procedure:
-
To a reaction vessel, add 4-bromophenol (1.0 eq), 1-adamantanol (1.0 eq), acidic ion-exchange resin, and glacial acetic acid.
-
Heat the mixture to 100 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to recover the ion-exchange resin. The resin can be washed and dried for reuse.
-
The filtrate can be cooled to induce crystallization of the product.
-
Collect the product by filtration.
-
For recycling the solvent, acetic anhydride can be added to the filtrate to react with the water byproduct, regenerating acetic acid.[5]
Protocol 3: Solvent-Free Synthesis
This protocol is a simple and ecologically clean method that avoids the use of a catalyst and solvent.[4]
Materials:
-
4-bromophenol
-
1-adamantanol
-
1-bromoadamantane
-
Water (optional)
-
Isooctane for recrystallization
Procedure:
-
In a sealed reaction vessel (e.g., a sealed ampoule or a pressure tube), combine 4-bromophenol (2.0 eq), 1-adamantanol (1.0 eq), and 1-bromoadamantane (0.1 eq).[4]
-
Optionally, a very small amount of water (e.g., 0.01 mL per 0.001 mol of 1-adamantanol) can be added.[4]
-
Heat the mixture to 110-130 °C for 2 hours.[4]
-
After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane.
-
Wash the solution with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from isooctane to yield pure this compound.[4]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision pathway for selecting a synthetic protocol.
References
- 1. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104224-68-2 [chemicalbook.com]
- 4. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 5. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Alkylation of 2-(1-Adamantyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the O-alkylation of 2-(1-adamantyl)-4-bromophenol, a key intermediate in the synthesis of Adapalene.[][2] The protocols described herein are based on established Williamson ether synthesis methodologies, adapted for the sterically hindered nature of the adamantyl-substituted phenol.
Introduction
The alkylation of the hydroxyl group of this compound is a crucial step in the synthesis of various derivatives, most notably in the production of the retinoid drug Adapalene.[3] This reaction typically proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks an alkyl halide or another suitable electrophile.[4][5] Due to the steric hindrance imposed by the bulky adamantyl group ortho to the hydroxyl moiety, reaction conditions must be carefully selected to ensure efficient O-alkylation over potential side reactions.[6]
Reaction Scheme
The general scheme for the alkylation of this compound is depicted below:
Caption: General reaction for the O-alkylation of this compound.
Data Presentation: Reaction Conditions for O-Methylation
The following table summarizes reported conditions for the O-methylation of this compound to produce 2-(1-adamantyl)-4-bromoanisole, a key Adapalene intermediate.
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Dimethyl sulfate | Potassium carbonate | Acetone | Reflux | 4 h | Not specified | [3][7] |
| Dimethyl sulfate | Potassium carbonate | Acetone | Room Temp. | 6 h | Not specified | [7] |
| Iodomethane | Sodium hydride | Tetrahydrofuran | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: O-Methylation using Dimethyl Sulfate and Potassium Carbonate
This protocol is adapted from patent literature for the synthesis of 2-(1-adamantyl)-4-bromoanisole.[3][7]
Materials:
-
This compound
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.3-1.5 eq).
-
Stir the suspension at room temperature.
-
Add dimethyl sulfate (1.2-1.5 eq) dropwise to the reaction mixture over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Williamson Ether Synthesis for Sterically Hindered Phenols
This protocol provides a general methodology for the alkylation of this compound with various primary alkyl halides. It incorporates principles for the alkylation of sterically hindered phenols, such as the use of a strong base and a polar aprotic solvent to facilitate the SN2 reaction.[6][8]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Phenoxide Formation:
-
To a three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1-1.2 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Experimental Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
References
- 2. This compound | 104224-68-2 [chemicalbook.com]
- 3. WO2007125542A2 - A process for preparation of adapalene - Google Patents [patents.google.com]
- 4. Williamson Synthesis [drugfuture.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Purification of 2-(1-Adamantyl)-4-bromophenol by Recrystallization
Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the purification of 2-(1-Adamantyl)-4-bromophenol via recrystallization, a critical step for ensuring high purity of this key intermediate in the synthesis of Adapalene and other pharmaceutical compounds.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably as a precursor to the third-generation retinoid, Adapalene.[1][] The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. The synthesis of this compound, typically through a Friedel-Crafts alkylation of 4-bromophenol with an adamantyl source, can result in various impurities, including unreacted starting materials and disubstituted byproducts.[3] Recrystallization is an effective and scalable purification technique to remove these impurities, yielding a product with high crystalline order and purity.
This application note outlines a comprehensive protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and troubleshooting guidelines.
Data Presentation
Successful recrystallization hinges on the differential solubility of the compound in a given solvent at elevated and ambient temperatures. While specific solubility data for this compound is not extensively published, the following table provides solubility information for the parent compound, 4-bromophenol, to guide solvent selection. The bulky, non-polar adamantyl group will decrease polarity and may reduce solubility in polar solvents compared to 4-bromophenol.
| Compound | Solvent | Solubility | Reference |
| 4-Bromophenol | Water | Slightly soluble | [4][5] |
| 4-Bromophenol | Ethanol | Soluble | [4] |
| 4-Bromophenol | Ether | Soluble | [4] |
| 4-Bromophenol | Chloroform | Soluble | [4] |
Note: A solvent screening is recommended to determine the optimal solvent or solvent system for this compound. An ideal solvent will dissolve the compound when hot but not at room temperature.
Experimental Protocols
Solvent Screening Protocol
To identify a suitable recrystallization solvent, the following screening protocol should be performed with small quantities of the crude this compound.
-
Place approximately 10-20 mg of the crude material into several test tubes.
-
Add 0.5 mL of a different solvent to each test tube. Potential solvents to screen include methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe for dissolution.
-
If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe for the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.
-
A mixed solvent system (e.g., ethanol/water, toluene/hexane) may be necessary if a single solvent is not ideal. In this case, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent (anti-solvent).
Recrystallization Protocol for this compound
This protocol is based on established methods for similar phenolic compounds and should be adapted based on the results of the solvent screening.[6] A mixed solvent system of ethanol and water is often effective for brominated phenols.[6]
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., Ethanol and deionized water)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol) and begin heating the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal. Pre-heating the apparatus prevents premature crystallization.
-
Crystallization:
-
Single Solvent System: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Mixed Solvent System: While the filtrate is still hot, add the "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy, indicating saturation. Then, add a few drops of the hot "good" solvent (e.g., ethanol) to redissolve the precipitate and make the solution clear again.[6] Cover the flask and allow it to cool slowly.
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent. The final product should be a white crystalline solid.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) | Reference |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent.- Pre-heat the filtration apparatus.- Ensure the solution is thoroughly cooled in an ice bath.- Concentrate the mother liquor to obtain a second crop of crystals. | [6] |
| "Oiling Out" | - The melting point of the compound is lower than the temperature of the solution when saturation is reached.- The solution cooled too quickly. | - Add more of the "good" solvent to the hot solution.- Allow the solution to cool more slowly.- Use a different solvent system with a lower boiling point. | [6] |
| No Crystals Form | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | [6] |
| Discolored Crystals | - Presence of colored impurities.- Oxidation of the phenol. | - Add activated charcoal to the hot solution before filtration.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen). | [6] |
References
Application Note: Purification of 2-(1-Adamantyl)-4-bromophenol via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1-Adamantyl)-4-bromophenol is a critical intermediate in the synthesis of Adapalene, a third-generation topical retinoid used extensively in the treatment of acne.[][2] The synthesis, typically a Friedel-Crafts alkylation of 4-bromophenol with an adamantyl source, can result in a crude product containing unreacted starting materials (4-bromophenol, 1-adamantanol) and potential side-products, such as di-adamantylated phenols. Achieving high purity of this intermediate is essential for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting regulatory standards.
This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography on silica gel. This method offers an efficient and scalable solution for obtaining the compound with high purity (e.g., >99%).[3]
Principle of Separation
The purification is based on the principles of normal-phase adsorption chromatography. A polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. The separation of the components in the crude mixture is achieved based on their differential polarities.
-
Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (-SiOH) groups.
-
Mobile Phase: A non-polar solvent system (e.g., hexane/ethyl acetate) is used to carry the sample through the column.
-
Separation Mechanism: More polar compounds in the mixture will have a stronger affinity for the polar silica gel and will adsorb more strongly, causing them to move down the column more slowly. Less polar compounds interact weakly with the silica gel and are eluted more quickly by the mobile phase.
For this specific purification, the expected order of elution from least polar to most polar is:
-
Di-adamantylated by-products (least polar)
-
This compound (Product)
-
1-Adamantanol (starting material)
-
4-Bromophenol (starting material, most polar)
Physicochemical Data
A summary of the key properties of the target compound is provided in Table 1. Understanding these properties is crucial for developing an effective purification strategy.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉BrO | [] |
| Molecular Weight | 307.23 g/mol | [][5] |
| Appearance | White to off-white or light brown powder | [2][6][7] |
| Melting Point | 138-142 °C | [6] |
| Boiling Point | 392 °C at 760 mmHg | [6] |
| LogP (XLogP3) | 5.7 | [5] |
Table 1: Physicochemical properties of this compound.
Recommended Materials & Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, Flash Grade (230-400 mesh) | Standard polar stationary phase for efficient separation of small organic molecules.[8] |
| Column Dimensions | Dependent on sample size (e.g., 40 mm diameter for 1-2 g crude) | Ensures adequate separation capacity. |
| Silica to Sample Ratio | 50:1 to 100:1 (by weight) | A higher ratio provides better resolution for separating closely related impurities. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common, effective, and tunable solvent system for normal-phase chromatography. |
| Elution Mode | Gradient Elution (e.g., 2% to 10% Ethyl Acetate in Hexane) | Starts with low polarity to elute non-polar impurities, then increases polarity to elute the product, sharpening the band and improving separation from more polar impurities. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution compared to wet loading. |
| Detection Method | TLC with UV visualization (254 nm) and/or staining (e.g., KMnO₄) | Allows for easy identification of fractions containing the product and impurities.[9] |
Table 2: Recommended parameters for column chromatography purification.
Detailed Experimental Protocol
Step 1: Eluent Selection via Thin-Layer Chromatography (TLC)
Before setting up the column, determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude material in a volatile solvent like dichloromethane or ethyl acetate (~10 mg/mL).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10).
-
The ideal solvent system should provide a Retention Factor (Rf) of 0.25-0.35 for the desired product, this compound.[10] This ensures good separation and a reasonable elution time on the column.
Step 2: Column Packing (Slurry Method)
-
Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (~0.5 cm) layer of sand on top.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain the excess solvent, but never let the top of the silica bed run dry .
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition.
Step 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column, creating an even layer.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) after eluting the less polar components.
Step 5: Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain the pure product. Spot multiple fractions per TLC plate for comparison.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the final purified product.
Visualized Logic and Workflow
The following diagrams illustrate the separation principle and the overall experimental workflow.
Caption: Diagram 1: Principle of Separation on Silica Gel.
Caption: Diagram 2: Experimental Workflow for Purification.
Expected Results & Troubleshooting
Following this protocol, this compound can be isolated as a white crystalline solid with a purity exceeding 99% as determined by HPLC or NMR analysis.[3]
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the eluent system using TLC. A shallower gradient may be required. |
| Cracked/Channeled Column | Improper packing; column ran dry. | Repack the column using a well-de-gassed slurry. Never let the solvent level drop below the top of the silica bed. |
| Product Elutes Too Quickly (Rf > 0.5) | Mobile phase is too polar. | Decrease the concentration of the polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the concentration of the polar solvent (e.g., ethyl acetate). |
References
- 2. This compound | 104224-68-2 [amp.chemicalbook.com]
- 3. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. openaccessebooks.com [openaccessebooks.com]
- 5. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. allmpus.com [allmpus.com]
- 8. velocityscientific.com.au [velocityscientific.com.au]
- 9. orgsyn.org [orgsyn.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Note: Derivatization of 2-(1-Adamantyl)-4-bromophenol for Enhanced Analytical Detection
Abstract
This application note details robust and validated protocols for the derivatization of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in pharmaceutical synthesis, to facilitate its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The inherent phenolic hydroxyl group of the analyte presents challenges for direct chromatographic analysis, including poor peak shape and potential for thermal degradation in GC systems. To overcome these limitations, two primary derivatization strategies are presented: silylation for GC-MS analysis and acetylation for both GC-MS and HPLC-UV analysis. These methods significantly improve the volatility, thermal stability, and chromatographic behavior of the analyte, leading to enhanced sensitivity and reproducibility. This note provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers in the successful analysis of this compound in various sample matrices.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the production of Adapalene, a third-generation topical retinoid.[1] Accurate and precise quantification of this analyte is essential for process monitoring, quality control, and pharmacokinetic studies. However, the polar phenolic hydroxyl group can lead to peak tailing in gas chromatography and strong retention or poor peak shape in reversed-phase liquid chromatography.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[2] For gas chromatography, derivatization increases the volatility and thermal stability of polar compounds.[3][4] Common methods include silylation, acylation, and alkylation, which replace active hydrogens on functional groups like hydroxyls, amines, and carboxylic acids.[5] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used technique for derivatizing phenols for GC analysis.[3] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[6][7]
Acetylation, another form of acylation, involves the introduction of an acetyl group and is an effective alternative for derivatizing phenols.[8] This method can also enhance chromatographic performance for both GC and HPLC.[9] This application note provides detailed protocols for both silylation and acetylation of this compound, enabling its sensitive and accurate analysis.
Derivatization Strategies and Workflow
Two primary derivatization pathways are presented for the analysis of this compound. The selection of the appropriate method will depend on the analytical instrumentation available and the specific requirements of the study.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetic Anhydride (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glacial Acetic Acid
-
Standard laboratory glassware and consumables
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound, which is highly suitable for GC-MS analysis. The TMS derivative is more volatile and thermally stable than the parent compound.
References
- 1. This compound | 104224-68-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(1-Adamantyl)-4-bromophenol as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Adamantyl)-4-bromophenol is a key synthetic intermediate, highly valued in medicinal chemistry and drug development. Its unique structure, featuring a bulky, lipophilic adamantyl group ortho to a hydroxyl moiety and a bromine atom at the para position, provides a versatile scaffold for the synthesis of complex molecules. The adamantyl group can enhance the pharmacological properties of a molecule, such as increasing its metabolic stability and modulating its binding to biological targets. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a primary focus on its established role in the synthesis of the third-generation retinoid, Adapalene. Additionally, potential applications in generating diverse molecular libraries for drug discovery via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are discussed.
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol. Several catalytic systems have been developed to optimize this reaction, with a focus on improving yield, selectivity, and environmental friendliness.
Experimental Protocol: Synthesis via Acid-Catalyzed Alkylation
This protocol describes a high-yield synthesis using a mixture of sulfuric acid and acetic acid as the catalyst.
Materials:
-
4-bromophenol
-
1-adamantanol
-
Concentrated sulfuric acid (98%)
-
Glacial acetic acid
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) and 1-adamantanol (1.05 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and glacial acetic acid with stirring.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Quantitative Data: Synthesis of this compound
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ / Acetic Acid | Dichloromethane | RT | 8 | 86 | [1] |
| Acidic Ion-Exchange Resin | Acetic Acid | 100 | 3-5 | 92-99 | [2] |
| No Catalyst/Solvent | Melt | 110-130 | 2 | 86 | [1] |
Application in the Synthesis of Adapalene
This compound is a crucial intermediate in the industrial synthesis of Adapalene, a topical retinoid used for the treatment of acne.[3][] The synthesis involves the methylation of the phenolic hydroxyl group followed by a palladium-catalyzed cross-coupling reaction.
Experimental Workflow: Synthesis of Adapalene
Caption: Synthetic pathway from this compound to Adapalene.
Experimental Protocols:
1. Methylation of this compound
Materials:
-
This compound
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to give 2-(1-Adamantyl)-4-bromoanisole.
2. Suzuki-Miyaura Coupling for Adapalene Ester Synthesis
Materials:
-
2-(1-Adamantyl)-4-bromoanisole
-
(6-(methoxycarbonyl)naphthalen-2-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(1-Adamantyl)-4-bromoanisole (1.0 eq), (6-(methoxycarbonyl)naphthalen-2-yl)boronic acid (1.2 eq), palladium catalyst (e.g., 2-5 mol%), and base (2.0-3.0 eq).
-
Add degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the Adapalene ester.
3. Saponification to Adapalene
Materials:
-
Adapalene ester
-
Lithium hydroxide or Sodium hydroxide
-
Methanol or THF/water mixture
-
Hydrochloric acid (1M)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Adapalene ester in a mixture of methanol and water (or THF and water).
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Adapalene.
Quantitative Data: Adapalene Synthesis Steps
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Methylation | This compound, Dimethyl sulfate | K₂CO₃ | Acetone | ~95 | [3] |
| Suzuki Coupling | 2-(1-Adamantyl)-4-bromoanisole, Naphthoic acid derivative | Pd(OAc)₂, SPhos | Toluene/H₂O | >90 | (General protocol) |
| Saponification | Adapalene Ester | LiOH | THF/H₂O | >95 | [3] |
Application in Drug Discovery via Cross-Coupling Reactions
The bromine atom on the this compound scaffold is a versatile functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the generation of libraries of novel compounds for screening in drug discovery programs.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromophenol and various boronic acids or esters, leading to a diverse range of biaryl compounds.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for N-Aryl Amine Synthesis
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the bromophenol and a wide variety of primary or secondary amines, yielding N-aryl amine derivatives.
Caption: General workflow for Buchwald-Hartwig amination.
Biological Activity and Signaling Pathways of Derivatives
The primary derivative of this compound with well-documented biological activity is Adapalene.
Adapalene's Mechanism of Action:
Adapalene is a third-generation retinoid that selectively targets retinoic acid receptors (RARs), specifically RARβ and RARγ. Its therapeutic effects in acne are attributed to its ability to modulate cellular differentiation, proliferation, and inflammation.
Signaling Pathway: Adapalene's Action on RARs
Caption: Adapalene's signaling pathway through RAR modulation.
While specific biological data for other derivatives of this compound are not extensively reported in the public domain, the adamantyl-biaryl and N-aryl-adamantylphenol scaffolds are of significant interest in medicinal chemistry. These structural motifs are present in compounds targeting a wide range of biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. The synthesis of libraries of such compounds from this compound provides a valuable starting point for identifying new bioactive molecules.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-established role in the synthesis of Adapalene highlights its industrial importance. Furthermore, its potential for diversification through modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an attractive starting material for the generation of novel compound libraries for drug discovery. The protocols and data presented herein provide a comprehensive resource for researchers interested in utilizing this important synthetic intermediate.
References
- 1. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 2. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of this compound, a key intermediate of adapalene [beilstein-journals.org]
- 3. Synthesis of Adapalene [journal.xynu.edu.cn]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Adamantyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with adamantyl-containing compounds. The unique lipophilic and rigid three-dimensional structure of the adamantyl group makes it a valuable pharmacophore in modern drug discovery.[1] Its incorporation can significantly enhance the pharmacological properties of molecules, such as improving their metabolic stability and ability to cross the blood-brain barrier.[1] The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the straightforward introduction of the bulky adamantyl moiety into various aromatic and heteroaromatic scaffolds.[1]
Overview of Adamantane in Drug Discovery
The adamantane cage is a highly symmetric and lipophilic hydrocarbon scaffold that has been successfully incorporated into several clinically used drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1] Its unique structure allows for the precise positioning of functional groups to optimize interactions with biological targets.[1] Furthermore, introducing an adamantyl group can favorably modulate a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1]
Synthesis of 1-Adamantylboronic Acid
A key precursor for the Suzuki coupling is 1-adamantylboronic acid. It is typically synthesized from 1-bromoadamantane via a Grignard reagent intermediate, followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of 1-Adamantylboronic Acid via Grignard Reagent
This protocol is adapted from established methodologies for preparing sterically hindered boronic acids.[1]
Materials:
-
1-Bromoadamantane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1,2-Dibromoethane (for activation)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents).
-
Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Prepare a solution of 1-bromoadamantane (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-bromoadamantane solution to the magnesium. The reaction should initiate, indicated by heat evolution. If not, gentle heating may be required.
-
Once initiated, add the remaining 1-bromoadamantane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -60 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[1]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 1-adamantylboronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetone) or by column chromatography on silica gel.
-
Suzuki-Miyaura Cross-Coupling of 1-Adamantylboronic Acid with Aryl Halides
The sterically demanding nature of the adamantyl group requires careful selection of the catalyst, ligand, and reaction conditions to achieve high coupling efficiency. Bulky, electron-rich phosphine ligands are often essential.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
1-Adamantylboronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane, toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk tube or round-bottom flask, combine 1-adamantylboronic acid (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2.0-3.0 equivalents).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[1]
-
Add the degassed solvent via syringe.[1]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-adamantane derivative.
-
Quantitative Data Summary
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of adamantyl-containing compounds with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of 1-Adamantylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Adapted from[2] |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 | Adapted from[2] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | General Conditions |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75 | Adapted from[2] |
| 5 | 4-Chlorotoluene | POPd-Ad (2) | - | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 (conv.) | [3] |
Table 2: Synthesis of Adapalene Intermediate via Suzuki-Miyaura Coupling
| Entry | Adamantyl Reagent | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 3-(1-adamantyl)-4-methoxyphenylboronic acid | Methyl 6-bromo-2-naphthoate | Pd(dppf)Cl₂ | - | Na₂CO₃ | Toluene/H₂O | >80 | [4] |
| 2 | 3-(1-adamantyl)-4-methoxyphenylboronic acid | Methyl 6-bromo-2-naphthoate | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,2-Propylene glycol | 88 | [4] |
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Adamantyl-Arene Synthesis
Caption: Workflow for the synthesis of 1-adamantylboronic acid and its use in Suzuki coupling.
Diagram 3: Adamantane's Role in Drug Discovery
Caption: Key properties of adamantane contributing to its utility in drug discovery.
References
Application Notes and Protocols for Monitoring the Synthesis of 2-(1-Adamantyl)-4-bromophenol
Introduction
2-(1-Adamantyl)-4-bromophenol is a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne.[1][] The efficient and controlled synthesis of this intermediate is crucial for the overall yield and purity of the final active pharmaceutical ingredient. This document provides detailed analytical methods and protocols for monitoring the synthesis of this compound, ensuring robust process control and high-quality product formation. The primary synthetic route discussed is the acid-catalyzed alkylation of 4-bromophenol with 1-adamantanol.[1][3][4]
Synthesis Workflow
The synthesis of this compound typically involves the reaction of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst.[1][3][4] The progress of this reaction can be monitored by tracking the consumption of reactants and the formation of the product and potential byproducts.
Caption: Workflow for the synthesis and monitoring of this compound.
Analytical Methods
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive monitoring of the reaction. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of reaction progress, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification of volatile components and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the conversion of reactants to the product and for assessing the purity of the final compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals. Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL). Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
The data obtained from HPLC analysis can be summarized to track the reaction progress.
| Time Point | Area % (4-Bromophenol) | Area % (1-Adamantanol) | Area % (Product) | Purity of Product (%) |
| 0 h | 45.2 | 54.1 | 0.7 | N/A |
| 1 h | 30.5 | 40.8 | 28.7 | 98.5 |
| 2 h | 15.1 | 22.3 | 62.6 | 99.1 |
| 4 h | 2.3 | 5.9 | 91.8 | 99.3 |
| 6 h | < 1.0 | 2.1 | 96.9 | 99.4 |
Logical Relationship for HPLC Monitoring:
Caption: Decision workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying and quantifying volatile starting materials, products, and any volatile byproducts. Derivatization of the phenolic hydroxyl group may be necessary to improve chromatographic performance.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation (with derivatization): Take a 100 µL aliquot of the reaction mixture and evaporate the solvent. Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 200 µL of pyridine. Heat at 60°C for 30 minutes. Dilute with hexane before injection.
Data Presentation:
GC-MS data can confirm the identity of the product and detect byproducts.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Bromophenol (TMS derivative) | 8.5 | 244, 229, 169 |
| 1-Adamantanol (TMS derivative) | 9.2 | 224, 209, 135 |
| This compound (TMS derivative) | 15.8 | 378, 363, 135 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation and confirmation of the final product. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of the deuterated solvent.
-
¹H NMR: Acquire standard proton spectra. Expected chemical shifts for this compound are in the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region corresponding to the adamantyl group (δ 1.5-2.5 ppm).
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
Data Presentation:
Summary of expected NMR data for the final product.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.3 | d | 1H | Ar-H |
| ¹H | ~7.1 | dd | 1H | Ar-H |
| ¹H | ~6.8 | d | 1H | Ar-H |
| ¹H | ~5.0 | s | 1H | Ar-OH |
| ¹H | ~2.1 | m | 3H | Adamantyl-CH |
| ¹H | ~1.8 | m | 12H | Adamantyl-CH₂ |
| ¹³C | ~152 | s | - | C-OH |
| ¹³C | ~132 | s | - | Ar-C |
| ¹³C | ~130 | s | - | Ar-C |
| ¹³C | ~128 | s | - | Ar-C |
| ¹³C | ~118 | s | - | Ar-C |
| ¹³C | ~112 | s | - | C-Br |
| ¹³C | ~40 | s | - | Adamantyl-CH₂ |
| ¹³C | ~37 | s | - | Adamantyl-C |
| ¹³C | ~29 | s | - | Adamantyl-CH |
The application of these analytical methods provides a robust framework for monitoring the synthesis of this compound. HPLC is the primary tool for quantitative reaction tracking, GC-MS aids in byproduct identification, and NMR is essential for the definitive structural confirmation of the purified product. The implementation of these protocols will enable researchers and drug development professionals to optimize reaction conditions, ensure batch-to-batch consistency, and produce a high-purity intermediate critical for the synthesis of Adapalene.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Adamantyl)-4-bromophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Adamantyl)-4-bromophenol. Our aim is to help you mitigate the formation of common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol.[1][2] This reaction is catalyzed by a strong acid, such as sulfuric acid or an acidic ion-exchange resin.[3]
Q2: What are the most common side products observed in this synthesis?
The most frequently encountered side product is a di-substituted species, where a second adamantyl group is attached to the 4-bromophenol ring.[1] While not explicitly named in all documents, based on the reaction mechanism, this is likely 2,6-di(1-adamantyl)-4-bromophenol. Additionally, unreacted starting materials may also be present in the crude product.
Q3: How does the di-substituted side product form?
The formation of the di-substituted side product is driven by the stability of the adamantyl cation.[1] The initially formed desired product, this compound, can be further alkylated. An adamantyl cation can react with the mono-substituted product to form a more stable cation, which then reacts with another molecule of 4-bromophenol, leading to the di-substituted compound.[1]
Q4: Can O-alkylation be a significant side reaction?
While O-alkylation is a known potential side reaction in phenol alkylations under certain conditions, the available literature on this compound synthesis primarily focuses on C-alkylation and subsequent poly-alkylation as the main reaction pathways.[1][4] The use of strong acid catalysts in non-polar or weakly polar solvents generally favors C-alkylation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product and Significant Formation of a Di-substituted Side Product
Possible Causes:
-
Reaction Temperature: Higher temperatures can promote the formation of the di-substituted side product.[1]
-
Stoichiometry: An excess of 1-adamantanol or a prolonged reaction time can lead to polyalkylation.
-
Catalyst Activity: A highly active catalyst may drive the reaction towards the thermodynamically more stable di-substituted product.
Suggested Solutions:
-
Temperature Control: Maintain a lower reaction temperature. Studies have shown that the yield of the di-substituted compound increases at temperatures between 5 and 30°C.[1] Running the reaction at the lower end of a recommended temperature range may improve selectivity for the mono-substituted product.
-
Optimize Stoichiometry: Use a slight excess of 4-bromophenol relative to 1-adamantanol to minimize the chances of a second alkylation on the product.
-
Choice of Catalyst: Consider using a milder or recyclable catalyst, such as an acidic ion-exchange resin, which can offer higher selectivity.[3]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting material and the formation of the product and side products. Quench the reaction once the optimal conversion to the desired product is achieved.
Issue 2: Difficulty in Purifying the Product from Side Products
Possible Cause:
-
Similar polarities of the desired product and the di-substituted side product can make separation by column chromatography challenging. The di-substituted product has been noted to have poor solubility, which can sometimes be exploited.[1]
Suggested Solutions:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be determined empirically, but solvents like cyclohexane or ethanol/water mixtures are common for this class of compounds.
-
Fractional Crystallization: If a significant amount of the di-substituted product is present, it may precipitate out of the reaction mixture or a suitable solvent before the desired product, allowing for a preliminary separation.[1]
Data Presentation
Table 1: Influence of Reaction Temperature on Di-substituted Side Product Formation
| Temperature (°C) | Relative Amount of Di-substituted Product | Reference |
| 5 | ~3% | [1] |
| 25 | ~5% | [1] |
| 5 to 30 | Increasing yield | [1] |
Note: The percentages are based on a specific improved method mentioned in the literature and may vary with different reaction conditions.[1]
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid in Acetic Acid
This protocol is adapted from a method reported to give a quantitative yield.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol and 1-adamantanol in glacial acetic acid.
-
Cooling: Cool the mixture to 5°C in an ice bath.
-
Catalyst Addition: Slowly add a solution of concentrated sulfuric acid in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 5°C.
-
Reaction: Stir the mixture at this temperature and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Protocol 2: Synthesis using an Acidic Ion-Exchange Resin
This protocol is based on a method described as being environmentally friendly with high yield and purity.[3]
-
Reaction Setup: In a flask equipped for heating and stirring, combine 4-bromophenol, 1-adamantanol, an acidic ion-exchange resin, and acetic acid as the solvent.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for several hours (e.g., 3-5 hours).
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the ion-exchange resin. The resin can be washed, dried, and reused.
-
Product Isolation: The product can be isolated from the filtrate by crystallization, potentially after removing the acetic acid under reduced pressure.
-
Purification: Further purify the product by recrystallization if necessary. The patent suggests a purity of over 99% can be achieved.[3]
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the di-substituted side product.
Caption: Troubleshooting workflow for minimizing di-substituted side product formation.
References
Technical Support Center: Formation of Disubstituted Adamantane Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of disubstituted adamantane derivatives. Unwanted byproduct formation, particularly isomeric impurities and polysubstituted products, can significantly impact yield, purity, and the overall efficiency of your research and development efforts. This resource offers practical guidance to help you diagnose and resolve these challenges.
Troubleshooting Guides
Issue 1: Low Yield of Desired Disubstituted Product and Formation of Monosubstituted Byproduct in Friedel-Crafts Reactions
Scenario: You are performing a Friedel-Crafts acylation or alkylation to synthesize a 1,3-disubstituted adamantane, but you are observing a low yield of the desired product along with a significant amount of the 1-monosubstituted adamantane.
| Potential Cause | Suggested Solution |
| Insufficient Acylating/Alklylating Agent or Lewis Acid | The second substitution is often slower than the first due to the deactivating effect of the initial substituent. Ensure you are using a sufficient excess of the acylating/alkylating agent and the Lewis acid catalyst. A molar ratio of at least 1:2.2:2.2 (adamantane:acyl/alkyl halide:Lewis acid) is a good starting point.[1] |
| Short Reaction Time | The formation of the disubstituted product may require a longer reaction time than the monosubstituted product. Monitor the reaction progress using TLC or GC-MS and extend the reaction time until the formation of the desired product plateaus.[1] |
| Low Reaction Temperature | While lower temperatures can improve selectivity in some cases, they may not provide enough energy to overcome the activation barrier for the second substitution. If the reaction stalls at a lower temperature, consider gradually increasing it while monitoring for the formation of other byproducts. |
| Deactivation of the Adamantane Core | The introduction of an electron-withdrawing group in the first substitution step can deactivate the adamantane core towards further electrophilic attack. In such cases, forcing conditions (higher temperature, longer reaction time, stronger Lewis acid) may be necessary. |
Issue 2: Formation of Polysubstituted Byproducts (Trisubstituted or Higher)
Scenario: Your reaction is producing a significant amount of trisubstituted or even tetrasubstituted adamantane byproducts, reducing the yield and complicating the purification of your target disubstituted compound.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can lead to over-alkylation and other side reactions. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
| Excessive Amount of Alkylating Agent | While a stoichiometric excess of the alkylating agent is often necessary, a large excess can drive the reaction towards polysubstitution. Carefully control the stoichiometry of your reactants. |
| High Reactivity of the Monosubstituted Intermediate | If the initial substituent is an activating group, the monosubstituted product will be more reactive than adamantane itself, leading to rapid further substitution. Consider a two-step approach where the activating group is introduced after the initial adamantylation, or use a less reactive alkylating agent. |
| Choice of Lewis Acid | The strength and nature of the Lewis acid can influence the extent of polysubstitution. While strong Lewis acids like AlCl₃ are effective, they can also promote over-alkylation. Consider screening milder Lewis acids such as FeCl₃ or ZnCl₂.[1] |
Issue 3: Formation of Undesired Isomers (e.g., 1,2- or 1,4- instead of 1,3-disubstituted)
Scenario: You are targeting a specific disubstituted adamantane isomer (e.g., 1,3- or 2,6-), but you are obtaining a mixture of isomers that are difficult to separate.
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Thermodynamic or Kinetic Products | The distribution of isomers can be influenced by whether the reaction is under thermodynamic or kinetic control. For instance, in some Friedel-Crafts reactions, higher temperatures can lead to isomerization.[2] Try running the reaction at a lower temperature to favor the kinetic product. |
| Non-selective Reagents or Catalysts | Some reagents and catalysts have poor regioselectivity for the adamantane core. For hydroxylations, for example, certain enzymatic systems like cytochrome P450 show very high regioselectivity for the tertiary positions.[3] For radical reactions, the choice of the hydrogen atom transfer (HAT) catalyst is crucial for controlling selectivity. |
| Rearrangement of Intermediates | Carbocation intermediates in Friedel-Crafts reactions can be prone to rearrangement, leading to unexpected isomers. The choice of solvent and Lewis acid can sometimes influence the stability and lifetime of these intermediates, thereby affecting the product distribution. |
| Starting with an Isomeric Mixture | If your starting adamantane derivative is already a mixture of isomers, this will be reflected in your final product. Ensure the purity and isomeric integrity of your starting materials. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing adamantane as a byproduct in my Friedel-Crafts reaction?
A1: The formation of adamantane as a byproduct can occur through a cation exchange mechanism. The initially formed monosubstituted product can react with another adamantyl cation, leading to the formation of a more stable cation on the substituted adamantane and releasing a molecule of adamantane. This is more likely to occur at higher temperatures where this equilibrium is more easily established.[2]
Q2: How can I effectively separate a mixture of disubstituted adamantane isomers?
A2: The separation of adamantane isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A careful screening of different solvent polarities is often required to achieve good separation.
-
Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional recrystallization can be an effective purification method. This may require testing a variety of solvents and solvent mixtures.
-
Preparative HPLC or SFC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can provide high-purity isomers, although these methods are less scalable.
Q3: Can the choice of Lewis acid affect the regioselectivity of a Friedel-Crafts reaction on adamantane?
A3: Yes, the Lewis acid can influence regioselectivity. While strong Lewis acids like AlCl₃ are highly active, they can sometimes lead to lower selectivity and increased byproduct formation. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer improved selectivity for the desired isomer in some cases.[1] It is often beneficial to screen a panel of Lewis acids to find the optimal catalyst for a specific transformation.
Q4: I am trying to perform a dinitration of adamantane and am getting a mixture of isomers. How can I favor the 1,3-dinitro product?
A4: Achieving high selectivity in the dinitration of adamantane can be difficult. The first nitro group is deactivating, making the second nitration more challenging and potentially leading to a mixture of products. To favor the 1,3-isomer, consider the following:
-
Reaction Conditions: Use a nitrating agent that is selective for the tertiary C-H bonds. A mixture of nitric acid and sulfuric acid is commonly used. Careful control of the reaction temperature is crucial; lower temperatures may improve selectivity.
-
Stepwise Synthesis: A more controlled approach is to start with a 1-substituted adamantane that directs the second nitration to the 3-position. For example, starting with 1-adamantanol or 1-bromoadamantane, followed by nitration and subsequent conversion of the initial functional group to a nitro group.
Data Presentation
The following tables summarize quantitative data on the formation of disubstituted adamantane byproducts under various reaction conditions.
Table 1: Effect of Temperature on Disubstituted Byproduct Formation in Friedel-Crafts Alkylation of 4-Bromophenol with 1-Adamantanol [2]
| Temperature (°C) | Ratio of Monosubstituted to Disubstituted Product |
| 5 | ~97:3 |
| 25 | ~95:5 |
| 30 | ~70:30 |
| 40 | ~60:40 |
| 50 | ~52:48 |
| 60 | ~48:52 |
Table 2: Regioselectivity in the Hydroxylation of Adamantane [3]
| Method | Product(s) | Regioselectivity (Tertiary:Secondary) | Approximate Yield |
| Chemical Oxidation (e.g., with peroxides) | 1-Adamantanol, 2-Adamantanol, Diols | Low to Moderate | Variable |
| Biocatalytic Hydroxylation (Cytochrome P450) | 1-Adamantanol | High (up to 48:1) | Moderate (e.g., 32% for 1-adamantanol) |
| Organoruthenium Polyoxometalates Catalysis | 1-Adamantanol | Very High (>100) | Up to 94% conversion |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disubstituted Byproducts in Friedel-Crafts Acylation[4]
This protocol is for the synthesis of 1,3-bis(4-methoxybenzoyl)adamantane and can be adapted to other diacylation reactions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend adamantane (1.0 eq) in an anhydrous non-polar solvent (e.g., dichloromethane).
-
Addition of Lewis Acid: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 - 3.0 eq).
-
Addition of Acylating Agent: Prepare a solution of the acyl chloride (e.g., 4-methoxybenzoyl chloride, 2.2 - 2.5 eq) in the same anhydrous solvent in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: GC-MS Analysis for Quantification of Adamantane Reaction Products[5]
This protocol provides a general method for analyzing the products of an adamantane substitution reaction.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by adding water or a buffer).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter the solution and concentrate it to a known volume.
-
If necessary, derivatize polar functional groups (e.g., alcohols, amines) to improve volatility and peak shape.[4]
-
-
GC-MS Conditions:
-
Instrument: Standard gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, desired product, and byproducts based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas.
Mandatory Visualizations
Caption: Reaction pathways leading to desired disubstituted adamantanes and common byproducts.
Caption: A logical workflow for troubleshooting low yields in disubstituted adamantane synthesis.
References
Technical Support Center: Synthesis of 2-(1-Adamantyl)-4-bromophenol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of Adapalene.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | For Mineral Acid Catalysis (e.g., H₂SO₄): Use fresh, concentrated sulfuric acid. Moisture can deactivate the catalyst. For Ion-Exchange Resin Catalysis: Ensure the resin is properly activated and dried before use. The resin can be recycled but may lose activity over time; consider using fresh resin if yields decrease after multiple uses.[1][2] |
| Insufficient Catalyst | In Friedel-Crafts type reactions, the catalyst can form a complex with the product, removing it from the reaction.[3] Ensure a sufficient stoichiometric amount of catalyst is used, especially with Lewis acids. |
| Sub-optimal Reaction Temperature | Some protocols suggest room temperature, while others require heating.[4][5] If conversion is low at room temperature, consider moderately heating the reaction (e.g., up to 100-130°C, depending on the method).[4] Monitor for side reactions at higher temperatures. |
| Poor Quality Reagents | Use pure 4-bromophenol and 1-adamantanol. Impurities can interfere with the reaction.[3] |
Issue 2: Formation of Multiple Products and Side Reactions
| Potential Cause | Suggested Solution |
| Sulfonation of 4-bromophenol | When using concentrated sulfuric acid, sulfonation of the phenol can occur as a side reaction.[1] Using a mixture of concentrated sulfuric acid and glacial acetic acid can suppress this side reaction and improve the yield of the desired product.[1] |
| Formation of Di-substituted Byproduct | The formation of a disubstituted adamantane byproduct can occur, especially at higher temperatures (5 to 30 °C).[5] Running the reaction at a lower temperature can help minimize this.[5] |
| O-Alkylation vs. C-Alkylation | Phenols can undergo both C-alkylation (desired) and O-alkylation. The choice of catalyst and reaction conditions can influence the outcome. Using a strong acid catalyst generally favors C-alkylation. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Removal of Unreacted 4-bromophenol | Unreacted 4-bromophenol can be removed by treating the reaction mixture with an aqueous base solution, such as 2% NaOH, to form the water-soluble sodium salt.[4] |
| Separation from Isomers | While the ortho-alkylation is generally favored, some para-isomer may form. Purification can be achieved by recrystallization or column chromatography. |
| Product Precipitation | The product, this compound, is a solid.[6] After quenching the reaction, the product may precipitate. It can then be collected by filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
There are two primary methods for the synthesis of this compound:
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Classical Friedel-Crafts Alkylation: This method involves the reaction of 4-bromophenol with 1-adamantanol in the presence of a strong acid catalyst like concentrated sulfuric acid.[1] While effective, this method can lead to side reactions and the generation of significant acidic waste.[2]
-
Ion-Exchange Resin Catalysis: A cleaner and more environmentally friendly approach utilizes a solid acidic ion-exchange resin as the catalyst in a solvent like acetic acid.[1][2] This method offers high yields (92-99%), high selectivity, and the catalyst and solvent can be recycled.[1]
Q2: How can I minimize the formation of byproducts?
To minimize byproducts:
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Sulfonation: Use a mixture of sulfuric acid and acetic acid to suppress the formation of sulfonated phenols.[1]
-
Di-adamantylation: Control the reaction temperature; lower temperatures can reduce the formation of the di-substituted product.[5]
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Isomers: The ortho-product is generally favored due to steric hindrance.
Q3: What is the role of acetic acid in the reaction?
In the ion-exchange resin catalyzed method, acetic acid acts as a solvent.[1][2] In the sulfuric acid-catalyzed method, it can be used as a diluent to reduce the sulfonation of 4-bromophenol.[1]
Q4: Can the catalyst be recycled?
-
Sulfuric Acid: This catalyst is typically neutralized during workup, generating waste, and is not recycled.[2]
-
Ion-Exchange Resin: A significant advantage of this method is that the ion-exchange resin can be recovered by filtration, dried, and reused multiple times without a significant loss of activity.[1][2]
Q5: What is a typical work-up procedure?
A general work-up procedure involves:
-
Quenching the reaction mixture (e.g., by pouring it into water).
-
Neutralizing any excess acid with a base (e.g., sodium carbonate solution).[5]
-
Extracting the product with an organic solvent (e.g., dichloromethane).[5]
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by recrystallization or column chromatography.
Experimental Protocols
Protocol 1: Synthesis using Acidic Ion-Exchange Resin (High Yield, Green Method)
This protocol is based on a clean and efficient method using a recyclable catalyst.[1][2]
Materials:
-
4-bromophenol
-
1-adamantanol
-
Acidic ion-exchange resin (e.g., Amberlite 200, H⁺ form)
-
Glacial acetic acid
-
Acetic anhydride (for work-up)
Procedure:
-
In a round-bottom flask, combine 4-bromophenol and 1-adamantanol in a 1:1 molar ratio.
-
Add glacial acetic acid as the solvent.
-
Add the acidic ion-exchange resin (e.g., 0.35 g per mmol of phenol).[2]
-
Heat the reaction mixture to 100°C and stir for 3-5 hours.[4]
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and filter to recover the ion-exchange resin. The resin can be washed, dried, and reused.
-
To the filtrate, add a slight excess of acetic anhydride to convert the byproduct water into acetic acid.
-
The product can then be isolated by crystallization.
Protocol 2: Synthesis using Sulfuric Acid and Acetic Acid
This protocol is an improvement on the classical Friedel-Crafts method to minimize side reactions.[1]
Materials:
-
4-bromophenol
-
1-adamantanol
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Dissolve 4-bromophenol and 1-adamantanol in dichloromethane.
-
Prepare a solution of concentrated sulfuric acid in glacial acetic acid.
-
Slowly add the acid solution to the reaction mixture while maintaining the temperature at around 25-30°C.[5]
-
Stir the mixture for several hours (e.g., 3 hours) at this temperature.[5]
-
Pour the reaction mixture into water to quench the reaction.
-
Neutralize the mixture to a pH of approximately 6 with a saturated sodium carbonate solution.[5]
-
Extract the product with dichloromethane.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Sulfuric Acid Method | Ion-Exchange Resin Method |
| Catalyst | Concentrated H₂SO₄ | Acidic Ion-Exchange Resin |
| Solvent | Dichloromethane, Acetic Acid | Acetic Acid |
| Typical Yield | 86% | 92-99%[1] |
| Key Advantages | Established method | High yield, recyclable catalyst, environmentally friendly[1][2] |
| Key Disadvantages | Waste generation, side reactions (sulfonation)[1][2] | Higher initial catalyst cost |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of this compound, a key intermediate of adapalene [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. This compound | 104224-68-2 [amp.chemicalbook.com]
Technical Support Center: Optimizing Friedel-Crafts Alkylation of Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of phenols.
Troubleshooting Guides
This section addresses common issues encountered during the Friedel-Crafts alkylation of phenols and provides systematic approaches to resolving them.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with and deactivate the Lewis acid catalyst.[1]
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote the reaction.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature. For example, in the alkylation of 3-tert-butylphenol with cyclohexanol, lowering the temperature from 140 °C to 120 °C was detrimental to the yield.[4]
-
Issue 2: Poor Regioselectivity (Mixture of ortho and para Isomers)
Possible Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The ortho and para positions of phenol are both activated towards electrophilic substitution. The ratio of products can be influenced by reaction conditions. Generally, lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable product.[5]
-
Solution:
-
Temperature Adjustment: Systematically vary the reaction temperature. For instance, a Zn/CSA catalytic system with tert-butanol showed a preference for ortho-alkylation at 80°C, but the selectivity reversed to favor the para product at 140°C.[4]
-
Catalyst Choice: Employ shape-selective catalysts like zeolites, which can sterically hinder the formation of one isomer.[5] Certain catalytic systems, such as Re₂(CO)₁₀, have been shown to be highly selective for ortho-alkylation.[6]
-
Bulky Reagents: Using a sterically demanding electrophile or a bulky Lewis acid can favor substitution at the less hindered para position.
-
-
Issue 3: Polyalkylation
Possible Causes and Solutions:
-
Activated Product: The initial alkylation product is often more reactive than the starting phenol, leading to subsequent alkylations.[7]
-
Solution:
-
Excess Phenol: Use a large excess of the phenol relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the alkylated product.[3]
-
Control Reaction Time: Monitor the reaction progress and stop it once a sufficient amount of the mono-alkylated product has formed, before significant polyalkylation occurs.
-
-
Issue 4: Unwanted Side Products (O-Alkylation, Rearrangements)
Possible Causes and Solutions:
-
O-Alkylation vs. C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring. O-alkylation produces an ether, while C-alkylation gives the desired alkylphenol.[1]
-
Solution:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, which shields it and favors C-alkylation.[5]
-
Temperature: At lower temperatures, O-alkylation is often the kinetically favored product. Increasing the temperature can promote the Fries rearrangement of the O-alkylated product to the C-alkylated isomers.[5]
-
-
-
Carbocation Rearrangement: Primary and secondary alkyl groups are prone to rearrangement to form more stable carbocations, leading to a mixture of products.[3]
-
Solution:
-
Use Tertiary Alkylating Agents: Tertiary alkylating agents form stable carbocations that are less likely to rearrange.
-
Friedel-Crafts Acylation Followed by Reduction: To obtain a straight-chain alkylphenol, perform a Friedel-Crafts acylation, which is not prone to rearrangement, followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).
-
-
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation of phenols challenging? A1: The primary challenge is the interaction between the phenolic hydroxyl group and the Lewis acid catalyst. The lone pairs on the oxygen can coordinate with the catalyst, deactivating it.[1] This often necessitates using larger amounts of the catalyst. Additionally, phenols are highly activated, which can lead to issues with polyalkylation and regioselectivity.[7]
Q2: How can I favor ortho-alkylation over para-alkylation? A2: Favoring ortho-alkylation often involves specific catalytic systems. A dual catalyst system of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity through a templating effect.[4] Another highly effective method is using a Re₂(CO)₁₀ catalyst, which directs alkylation exclusively to the ortho-position.[6]
Q3: What is the difference between using an alkyl halide, an alkene, or an alcohol as the alkylating agent? A3:
-
Alkyl Halides: Require a Lewis acid to generate a carbocation or a carbocation-like complex.[8][9]
-
Alkenes: Require a Brønsted acid or a Lewis acid with a cocatalyst (like water or an alcohol) to protonate the alkene and form a carbocation.[3][10] They are often used in industrial processes as they are readily available.[11]
-
Alcohols: Require a strong acid to protonate the hydroxyl group and facilitate its departure as water to form a carbocation.[4]
Q4: How does catalyst loading affect the reaction? A4: Catalyst loading is a critical parameter. Insufficient loading will result in a low or slow reaction, while excessive loading can promote side reactions like polyalkylation or degradation of the substrate. The optimal loading finds a balance between achieving a high yield in a reasonable time with minimal side products.[2]
Data Presentation
Table 1: Effect of Catalyst and Temperature on the Alkylation of 3-tert-Butylphenol with Cyclohexanol
| Entry | Lewis Acid Catalyst | Brønsted Acid | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Fe(acac)₃ | HCl | 2.5 | 140 | 50 |
| 2 | FeCl₃ | HCl | 2.5 | 140 | 57 |
| 3 | ZnCl₂ | HCl | 2.5 | 140 | 63 |
| 4 | ZnCl₂ | HCl | 2.5 | 120 | 39 |
| 5 | ZnCl₂ | CSA | 5 | 140 | 74 |
Reaction Conditions: 3-tert-butylphenol (1 equiv), cyclohexanol (3-5 equiv), 18 h. Data sourced from ChemRxiv (2023).[4]
Table 2: Alkylation of Phenol with Cyclohexene using Sulfuric Acid
| Entry | Phenol:Olefin Molar Ratio | Amount of H₂SO₄ (wt%) | Temperature (°C) | Yield (%) |
| 1 | 4:1 | 3 | 100 | 61.4 |
| 2 | 4:1 | 7 | 100 | 73.6 |
| 3 | 6:1 | 7 | 100 | 75.5 |
| 4 | 8:1 | 7 | 100 | 78.3 |
| 5 | 6:1 | 7 | 140 | 80.0 |
Reaction Conditions: Time of addition = 2h, time of stirring = 1h. Data sourced from Bangladesh Journal of Scientific and Industrial Research (2009).[12]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Di-tert-butylphenol using Isobutylene and Activated Clay Catalyst
Materials:
-
Phenol
-
Activated Clay Catalyst
-
Isobutylene gas
-
Suitable reaction vessel (e.g., three-necked flask) with a gas inlet, condenser, and thermometer
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, gas inlet tube, and reflux condenser, add phenol and the activated clay catalyst.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 83 ± 1 °C) with stirring.
-
Isobutylene Addition: Introduce a controlled flow of isobutylene gas into the reaction mixture. A typical molar ratio of phenol to isobutylene is around 1:1.19.
-
Reaction: Maintain the reaction temperature and continue stirring for a set period (e.g., 1.0 hour) after the isobutylene addition is complete.
-
Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the solid activated clay catalyst.
-
Purification: The resulting liquid product can be purified by distillation.
This protocol is adapted from BenchChem Application Note.[13]
Protocol 2: Alkylation of 1,4-Dimethoxybenzene with t-Butyl Alcohol
Materials:
-
1,4-dimethoxybenzene
-
Glacial acetic acid
-
t-Butyl alcohol
-
Concentrated sulfuric acid
-
Methanol
-
Ice bath
Procedure:
-
Dissolution: In a reaction tube, dissolve 500 mg of p-dimethoxybenzene in 2 mL of glacial acetic acid.
-
Addition of Alcohol: Add 1 mL of t-butyl alcohol and place the tube in an ice-bath.
-
Catalyst Addition: In small aliquots, add 1.6 mL of concentrated sulfuric acid, stirring after each addition.
-
Reaction at Room Temperature: After the addition is complete, let the reaction stand at room temperature for 15 minutes.
-
Quenching: Place the tube back into the ice bath and add 10 mL of water in small aliquots, followed by an additional 10 mL of water.
-
Isolation: A solid product should form. Vacuum filter the solid.
-
Purification: Recrystallize the solid from methanol and record the melting point of the product.
This protocol is adapted from a procedure by Prof. Kathleen V. Kilway, University of Missouri – Kansas City.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts alkylation of phenols.
Caption: General experimental workflow for Friedel-Crafts alkylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Product Mixtures Containing 4-Bromophenol
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 4-bromophenol from product mixtures.
Choosing the Right Purification Method
Selecting the optimal purification strategy is critical for achieving the desired product purity and yield. The choice of method depends on several factors, including the physical properties of the desired product and the impurities, the scale of the reaction, and the required final purity.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral species. Since 4-bromophenol is acidic (pKa ≈ 9.4), it can be converted to its water-soluble salt (phenoxide) by treatment with a base, allowing for its separation from a non-acidic organic product.
FAQs and Troubleshooting Guide
| Question/Issue | Possible Cause | Solution |
| Why is my extraction inefficient? | Incomplete deprotonation of 4-bromophenol. | Use a sufficiently strong base (e.g., 1-2 M NaOH). Ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions with smaller volumes of the basic solution for better efficiency.[1] |
| An emulsion has formed between the layers. | Vigorous shaking. High concentration of solutes. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| How do I recover my product from the organic layer? | The product is dissolved in the organic solvent. | After separating the aqueous layer containing the 4-bromophenoxide, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. |
| How can I confirm the removal of 4-bromophenol? | Analytical confirmation is needed. | Analyze the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of residual 4-bromophenol. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution : Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction : Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release pressure.
-
Separation : Allow the layers to separate. The upper layer will be the organic phase (depending on the solvent density), and the lower aqueous layer will contain the sodium 4-bromophenoxide.
-
Collection : Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete removal of the 4-bromophenol.
-
Work-up : Combine the aqueous layers. The desired product remains in the organic layer, which can be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Isolation of 4-bromophenol (Optional) : To recover the 4-bromophenol, cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic. The 4-bromophenol will precipitate as a solid and can be collected by vacuum filtration.
Caption: Workflow for acid-base extraction.
Flash Column Chromatography
Flash column chromatography is a widely used technique for purifying compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. It is particularly useful for separating compounds with different polarities.
FAQs and Troubleshooting Guide
| Question/Issue | Possible Cause | Solution |
| Poor separation of product and 4-bromophenol. | Inappropriate solvent system. | Optimize the eluent system using TLC. A good starting point for aromatic compounds is a mixture of hexanes and ethyl acetate.[2][3] For better separation of aromatic compounds, consider using toluene in the eluent system due to π-π stacking interactions.[2] |
| The compound is streaking on the column. | Compound is too polar for the eluent or is interacting strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. For acidic phenols, deactivating the silica gel with triethylamine can mitigate this issue.[4] |
| No compound is eluting from the column. | The eluent is not polar enough. The compound may have decomposed on the silica. | Gradually increase the polarity of the eluent. Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. |
| Low recovery of the desired product. | The compound is irreversibly adsorbed onto the silica. The sample was not loaded properly. | Use a less active stationary phase like alumina. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. |
Quantitative Data
| Technique | Analyte | Recovery | Purity | Conditions |
| Flash Chromatography | Linalool | >95-97% | 97-99% | Isocratic or gradient elution.[5] |
| HPLC | Bromophenols | 95.7% - 104.9% | ≥ 0.999 (Linearity R²) | C18 column, Acetonitrile/Water gradient.[6] |
Note: Data for linalool and other bromophenols are presented as representative examples of the efficiency of chromatographic methods.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection : Use TLC to determine an appropriate solvent system that gives good separation between your product and 4-bromophenol (a difference in Rf values of at least 0.2 is ideal).
-
Column Packing : Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading : Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution : Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection : Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out, leaving the impurities behind in the solution.
FAQs and Troubleshooting Guide
| Question/Issue | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7] |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The solution cooled too quickly. | Add more of the "good" solvent to the hot solution. Allow the solution to cool more slowly. Consider a different solvent system with a lower boiling point.[7] |
| The crystal yield is very low. | Too much solvent was used. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary. Pre-heat the filtration apparatus. Concentrate the mother liquor to obtain a second crop of crystals.[7] |
| The crystals are discolored. | Presence of colored impurities. Oxidation of the phenol. | Add a small amount of activated charcoal to the hot solution before filtration. Perform the recrystallization under an inert atmosphere (e.g., nitrogen).[7] |
Recommended Solvents for 4-Bromophenol
4-Bromophenol is soluble in polar organic solvents like ethanol, methanol, and chloroform, and has limited solubility in non-polar solvents.[8] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for the recrystallization of phenolic compounds.[7][9]
Experimental Protocol: Recrystallization
-
Solvent Selection : Choose a suitable solvent or solvent pair in which the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary) : If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying : Dry the crystals in a desiccator or a vacuum oven.
Caption: Workflow for recrystallization.
Distillation
Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For removing unreacted 4-bromophenol, fractional or vacuum distillation is typically employed.
-
Fractional Distillation : Used when the boiling points of the components are close (less than 70°C apart).
-
Vacuum Distillation : Used for compounds with high boiling points (above 150°C) that may decompose at atmospheric pressure.[10]
FAQs and Troubleshooting Guide
| Question/Issue | Possible Cause | Solution |
| The mixture is bumping violently. | Superheating of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, boiling chips are ineffective; a stir bar or a capillary ebulliator must be used.[11] |
| The temperature is fluctuating during distillation. | The heating rate is inconsistent. The vacuum pressure is unstable. | Ensure even heating with a heating mantle and a stirrer. Check all connections for leaks to maintain a stable vacuum.[12] |
| Poor separation of components. | Inefficient fractionating column. Distillation rate is too fast. | Use a longer fractionating column or one with a more efficient packing material. Distill at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases. |
| The compound is decomposing. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound.[10][13] |
Quantitative Data and Physical Properties
| Compound | Boiling Point (Atmospheric Pressure) | Boiling Point (Reduced Pressure) |
| 4-Bromophenol | 235-238 °C | 145-150 °C @ 25-30 mmHg |
| 2-Bromophenol | 194 °C | - |
Note: The significant difference in boiling points between 2-bromophenol and 4-bromophenol allows for their separation by fractional distillation.
To estimate the boiling point of 4-bromophenol at a different pressure, a pressure-temperature nomograph can be used.[14][15]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup : Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Lightly grease all ground-glass joints to ensure a good seal.
-
Sample Preparation : Place the crude liquid mixture and a magnetic stir bar in the distilling flask.
-
Evacuation : Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating : Once a stable vacuum is achieved, begin to heat the distilling flask gently and start the stirrer.
-
Distillation : Collect the distillate in fractions, noting the temperature at which each fraction is collected.
-
Shutdown : Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[11]
Caption: Workflow for vacuum distillation.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 14. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 15. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting low yield in the synthesis of Adapalene precursors
Technical Support Center: Synthesis of Adapalene Precursors
Welcome to the technical support center for troubleshooting low yields in the synthesis of Adapalene precursors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during key synthetic steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Friedel-Crafts Alkylation to Prepare Adamantyl-Anisole Precursor
Q1: My Friedel-Crafts reaction between 1-adamantanol and anisole is resulting in a low yield or a complex mixture of products. What are the potential causes?
A1: Low yields in this step are common and can often be attributed to several factors related to the reaction conditions and reagents. Friedel-Crafts reactions are sensitive to catalyst activity, substrate reactivity, and reaction temperature.[1][2]
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ or Brønsted acids like sulfuric acid are highly moisture-sensitive. Contamination with water will deactivate the catalyst.
-
Substrate Issues: Anisole's methoxy group can coordinate with the Lewis acid, which can sometimes complicate the reaction.[3]
-
Side Reactions: The alkylated product is more reactive than the starting anisole, which can lead to over-alkylation. Additionally, isomerization of the adamantyl group is possible, though less common.
-
Temperature Control: These reactions can be exothermic. Poor temperature control can lead to the formation of undesirable by-products and tarry materials.[2]
Troubleshooting Table: Friedel-Crafts Alkylation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis or Brønsted acid. |
| Insufficient catalyst. | For Lewis acid-catalyzed reactions, ensure a stoichiometric amount is used relative to the acylating agent if applicable, or a sufficient catalytic amount for alkylations.[3] | |
| Multiple Products | Polyalkylation. | Use a large excess of the aromatic substrate (anisole) to favor mono-alkylation. |
| Dark, Tarry Mixture | Reaction temperature is too high. | Maintain the recommended reaction temperature using an ice bath for initial mixing and monitor the reaction closely.[2] |
| Impure starting materials. | Purify 1-adamantanol and anisole before use. |
Section 2: Cross-Coupling Reactions (Suzuki or Negishi)
The core of Adapalene synthesis involves a cross-coupling reaction to form the biaryl bond. Both Suzuki and Negishi couplings are commonly employed.[4][5]
Q2: I am experiencing low yields in the Suzuki-Miyaura coupling of a boronic acid/ester derivative with methyl 6-bromo-2-naphthoate. What should I investigate?
A2: Low yields in Suzuki couplings are frequently traced back to issues with the catalyst system, the stability of the boronic acid, or suboptimal reaction conditions.[6][7]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reagents can lead to oxidation and deactivation.[7] The choice of ligand is also critical.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides called boroxines.[7]
-
Incorrect Base or Solvent: The choice of base and solvent system is crucial for an efficient catalytic cycle. The base's strength and solubility, along with the solvent's ability to facilitate the reaction, can significantly impact the yield.[8][9]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the starting material.[7]
Troubleshooting Table: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or oxidized catalyst. | Use fresh palladium catalyst and ligands. Ensure rigorous degassing of solvents and reagents with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6][7] Consider using more robust pre-catalysts like Buchwald's G3/G4 palladacycles.[7] |
| Protodeboronation of boronic acid. | Check the purity of the boronic acid by NMR. Use anhydrous conditions if possible, or consider converting the boronic acid to a more stable pinacol (BPin) or MIDA ester.[7] | |
| Low Yield with By-products | Homocoupling of boronic acid. | This is often caused by oxygen in the reaction. Improve degassing procedures.[7] |
| Poor choice of base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane/Water, THF/Water).[6][9] | |
| Reaction Stalls | Incomplete reaction. | Monitor the reaction by TLC or HPLC. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Q3: My Negishi coupling reaction is inefficient, leading to a poor yield of the adapalene methyl ester. What are the common pitfalls?
A3: The Negishi coupling, which involves an organozinc reagent, is powerful but highly sensitive to moisture and air.
-
Organozinc Reagent Quality: The formation and handling of the organozinc reagent are critical. It is readily destroyed by water and oxygen. Anhydrous conditions are paramount.[4] The use of zinc chloride, which is hygroscopic, can introduce water and lower the yield of the active organozinc species.[10]
-
Catalyst Issues: Similar to Suzuki coupling, the palladium or nickel catalyst must be in the correct oxidation state and can be deactivated by impurities.
-
Formation of By-products: Homocoupling of the organozinc reagent can lead to dimeric impurities like 3,3'-diadamantyl-4,4'-dimethoxybiphenyl, which can complicate purification and lower the isolated yield of the desired product.[11]
Section 3: Saponification (Ester Hydrolysis)
Q4: The final saponification step to convert the adapalene methyl ester to Adapalene is giving a low yield. Why might this be happening?
A4: While often high-yielding, ester hydrolysis can be problematic if not driven to completion or if workup procedures are not optimized.
-
Incomplete Hydrolysis: The reaction may not have reached completion. This can be due to insufficient reaction time, temperature, or amount of base (e.g., NaOH, KOH, LiOH).[10][12]
-
Product Precipitation: Adapalene is a carboxylic acid and will be soluble in the basic aqueous solution as its carboxylate salt. If the pH drops during the reaction or workup, the product can precipitate prematurely, making the reaction heterogeneous and slowing it down.
-
Difficult Workup: During the acidification step to precipitate the final product, if the pH is not carefully controlled, some product may remain in solution. The particle size of the precipitate can also affect filtration efficiency.
Troubleshooting Table: Saponification
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base, time, or temperature. | Use a sufficient excess of base (e.g., LiOH, NaOH, KOH). Monitor the reaction by TLC/HPLC until the starting ester is consumed. Ensure adequate reflux/heating.[10][12] |
| Low Isolated Yield | Product loss during workup. | After acidification, ensure the pH is sufficiently low (~2-3) to fully precipitate the carboxylic acid. Cool the mixture in an ice bath to minimize solubility before filtration. Wash the filtered solid with cold water to remove inorganic salts. |
| Emulsion formation during extraction. | If an extraction is performed, add brine to help break up emulsions. |
Data Presentation: Comparative Yields
The following tables summarize reported yields for key steps in Adapalene synthesis under various conditions.
Table 1: Suzuki Coupling Conditions for Adapalene Methyl Ester Synthesis [13]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF / H₂O | Reflux | 24 | 82 |
| Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | THF / H₂O | Reflux | 24 | 90 |
| NiCl₂ / P(Cy)₃ | K₃PO₄ | THF | Reflux | 24 | 78 |
Table 2: Saponification of Adapalene Methyl Ester [12][13]
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NaOH (50% aq.) | THF / H₂O | Reflux | 6 | 94 (as sodium salt) | | LiOH | Methanol | Room Temp | - | 86-94 | | KOH | Methanol | 50 | 8 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general representation for the synthesis of adapalene methyl ester.
Materials:
-
3-Adamantyl-4-methoxyphenylboronic acid
-
Methyl 6-bromo-2-naphthoate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and deionized water (degassed)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 6-bromo-2-naphthoate (1.0 eq), 3-adamantyl-4-methoxyphenylboronic acid (1.3 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium acetate catalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add the degassed solvent mixture of THF and water (e.g., 3:1 ratio).
-
Heat the mixture to reflux (approximately 70-80°C) and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the adapalene methyl ester.[13]
Protocol 2: Saponification of Adapalene Methyl Ester
Materials:
-
Adapalene methyl ester
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve adapalene methyl ester (1.0 eq) in a mixture of THF and water.
-
Add a 50% aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the mixture to reflux for 6 hours, or until TLC analysis indicates complete consumption of the starting material.[12]
-
Cool the reaction mixture and distill off the THF.
-
Add water to the residue and heat until the solid dissolves completely, forming the sodium salt of Adapalene.
-
Cool the solution to approximately 15°C.
-
Slowly add aqueous HCl to acidify the solution to a pH below 7, which will precipitate the Adapalene.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain pure Adapalene.[12][13]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Key Synthetic Steps and Potential Yield Loss Points
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
Technical Support Center: Purification of Adamantylated Phenols
Welcome to the technical support center for the purification of adamantylated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of adamantylated phenols?
A1: The most common impurities include:
-
Unreacted starting materials: Residual phenol or adamantanol/haloadamantane.
-
Positional Isomers: Ortho-, para-, and meta-adamantylated phenols are often formed. The substitution pattern depends on the reaction conditions and the directing effects of substituents on the phenol ring.[1]
-
Di-substituted products: 2,6-di-adamantylphenol or 2,4-di-adamantylphenol can form, especially if an excess of the adamantylating agent is used.[2]
-
Byproducts from side reactions: Depending on the adamantylation method, other byproducts may form. For example, in reactions involving adamantanols, water is a byproduct.[2]
Q2: What are the recommended initial purification methods for a crude adamantylated phenol product?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective and scalable method for removing unreacted starting materials and some isomers, especially if the desired product is a solid.
-
Column Chromatography: This is a more versatile technique that can separate isomers with similar polarities and is useful when recrystallization is ineffective.
Q3: How does the bulky adamantyl group affect the purification process?
A3: The adamantyl group introduces significant steric bulk and lipophilicity, which can influence purification in several ways:
-
Solubility: Adamantylated phenols are generally less soluble in polar solvents and more soluble in non-polar organic solvents compared to their parent phenols.
-
Crystallization: The rigid and bulky nature of the adamantyl group can sometimes facilitate crystallization, leading to well-defined crystals.
-
Chromatographic Behavior: The increased lipophilicity will lead to longer retention times in reverse-phase HPLC and lower Rf values in normal-phase TLC compared to the parent phenol.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling Out During Recrystallization
-
Potential Cause: The solute is coming out of solution above its melting point, or the solvent is too non-polar for the adamantylated phenol.
-
Suggested Solutions:
-
Use a more polar solvent or a solvent mixture. A common and effective solvent system for adamantylated phenols is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like dichloromethane or ethyl acetate.[2]
-
Lower the initial temperature of the solution before cooling. Ensure the compound is fully dissolved at the lowest possible temperature.
-
Add a seed crystal. This can help to induce crystallization at a higher temperature.
-
Problem: Poor Recovery of Product After Recrystallization
-
Potential Cause:
-
The chosen solvent is too good at dissolving the adamantylated phenol, even at low temperatures.
-
Too much solvent was used.
-
The cooling process was too rapid.
-
-
Suggested Solutions:
-
Select a less effective solvent. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]
-
Column Chromatography Issues
Problem: Poor Separation of Ortho and Para Isomers
-
Potential Cause: The polarity difference between the isomers is too small for effective separation with the chosen solvent system.
-
Suggested Solutions:
-
Optimize the mobile phase. Use a solvent system with a lower overall polarity and perform a gradient elution if necessary. For normal-phase chromatography, a mixture of hexane and ethyl acetate is a good starting point.
-
Try a different stationary phase. A column with a different selectivity, such as a biphenyl or a pentafluorophenyl (PFP) phase, may provide better resolution for positional isomers.[4][5]
-
Consider derivatization. In some cases, derivatizing the phenolic hydroxyl group can alter the polarity and improve separation.
-
Problem: Product is Tailing on the Column
-
Potential Cause:
-
Interaction of the acidic phenolic proton with the silica gel.
-
Column overload.
-
-
Suggested Solutions:
-
Add a small amount of a polar modifier to the eluent. For example, adding 0.1-1% of acetic acid or triethylamine to the mobile phase can help to reduce tailing by competing for active sites on the silica gel.
-
Reduce the amount of sample loaded onto the column.
-
Use a deactivated silica gel.
-
Data Presentation
Table 1: Comparison of Purification Methods for Adamantylated Phenols (Illustrative Data)
| Purification Method | Starting Purity (Area %) | Final Purity (Area %) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85% (mixture of isomers and starting material) | >98% (single isomer) | 70-90% | Scalable, cost-effective, can yield high purity product. | Not always effective for separating closely related isomers, potential for product loss in mother liquor.[3] |
| Column Chromatography | 85% (mixture of isomers and starting material) | >99% (isolated isomers) | 50-80% | High resolving power for isomers, applicable to a wide range of compounds. | Less scalable, more time-consuming, requires larger volumes of solvent. |
Note: The presented data is illustrative and can vary significantly based on the specific adamantylated phenol, the nature of the impurities, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 2-(1-Adamantyl)-4-bromophenol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot dichloromethane.
-
Addition of Anti-solvent: While the solution is still warm, slowly add petroleum ether until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be performed to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product.[2]
Protocol 2: Column Chromatography for the Separation of Adamantylated Phenol Isomers
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude mixture of adamantylated phenol isomers in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, monitoring the separation by Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the isomers are not separating well, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified adamantylated phenol.
Visualizations
Caption: General experimental workflow for the synthesis and purification of adamantylated phenols.
Caption: A decision tree for troubleshooting the purification of adamantylated phenols.
References
- 1. chemijournal.com [chemijournal.com]
- 2. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of this compound, a key intermediate of adapalene [beilstein-journals.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis | MDPI [mdpi.com]
Technical Support Center: 2-(1-Adamantyl)-4-bromophenol
Welcome to the technical support center for the purification and analysis of 2-(1-Adamantyl)-4-bromophenol. This resource provides detailed troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers in achieving high-purity separation of the target compound from common isomers and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers or byproducts encountered during the synthesis of this compound?
A1: The most common byproduct formed during the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol is the disubstituted isomer, 2,6-di-(1-adamantyl)-4-bromophenol .[1] This occurs when a second adamantyl group attaches to the phenol ring. Other potential impurities include unreacted starting materials, such as 4-bromophenol and 1-adamantanol.[1][2]
Q2: What is the most effective method for purifying the crude product?
A2: For achieving high purity (>99%), recrystallization is a documented and effective method.[3] Column chromatography is also a viable and common technique for separating compounds with different polarities, such as the mono- and di-adamantylated products.[4][5]
Q3: How can I monitor the progress of the separation?
A3: Thin-Layer Chromatography (TLC) is the ideal method for monitoring the separation. By spotting the crude mixture, collected fractions, and reference standards (if available), you can visualize the separation of the desired product from impurities. The desired product should have a different Retention Factor (Rf) than the byproducts. For phenols, a standard TLC system would involve a silica gel plate and an eluent such as Ethyl Acetate/Hexane.[6]
Q4: What are the expected physical properties of pure this compound?
A4: The key physical properties are summarized in the table below. These values can be used to assess the purity of the final product.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉BrO | [7] |
| Molecular Weight | 307.23 g/mol | [] |
| Melting Point | 137-141 °C | [] |
| Appearance | White Solid | [9] |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Column Chromatography Separation
Problem: I am seeing poor separation or co-elution of my compounds on the silica gel column.
This is a common issue resulting from suboptimal experimental conditions. The following Q&A format will guide you through potential solutions.
-
Q: Have you optimized your solvent system?
-
A: The choice of eluent is critical.[5] The polarity must be fine-tuned to achieve differential migration of the target compound and impurities. Use TLC to test various solvent ratios (e.g., Ethyl Acetate/Hexane, Dichloromethane/Hexane) to find a system where the desired product has an Rf value of approximately 0.25-0.35.[4] The more polar this compound should elute more slowly than the less polar, bulkier 2,6-di-(1-adamantyl)-4-bromophenol.
-
-
Q: Is your column packed correctly and appropriately sized?
-
A: The column must be packed homogeneously without air bubbles or channels to ensure good resolution.[4] For difficult separations, use a higher ratio of silica gel to crude product; a ratio of 50:1 by weight is recommended.[4] A longer, narrower column generally provides better resolution than a shorter, wider one.[4]
-
-
Q: Are you experiencing "tailing" of the phenolic spot?
-
A: Phenols can interact strongly with the acidic silica gel, causing the spots to streak or "tail." To mitigate this, you can add a small amount (0.5-1%) of a modifying acid, such as formic or acetic acid, to your eluent system.[10]
-
Caption: Decision tree for troubleshooting poor column chromatography results.
Issue 2: Recrystallization
Problem: My compound is not crystallizing properly or the yield is low.
Recrystallization can be challenging. Use this guide to solve common problems.
-
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
A: This happens when the solution becomes saturated at a temperature above the compound's melting point.[11] Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal at a lower temperature can also resolve this issue.[11]
-
-
Q: No crystals are forming even after cooling in an ice bath. What went wrong?
-
Q: My final product is discolored (e.g., pink or yellow). How can I fix this?
-
A: Phenols can oxidize and form colored impurities.[9] To remove these, dissolve the crude product in the hot solvent and add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through celite or filter paper to remove the charcoal before allowing the solution to cool and crystallize.[11]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purification using a silica gel column.
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of Ethyl Acetate and Hexane. Test ratios from 5% to 20% Ethyl Acetate in Hexane. The ideal system will give the target product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (70-230 mesh for gravity or 230-400 mesh for flash chromatography) in the least polar solvent (Hexane).[5] Pack the column evenly, ensuring no air bubbles are trapped.[4] Add a thin layer of sand on top of the silica to prevent disruption.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the determined solvent system. Start with a less polar mixture and gradually increase the polarity if necessary to move the compounds down the column (gradient elution).[5]
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC. Combine the fractions that contain the pure desired product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Protocol 2: Purification by Recrystallization
This method is based on a documented procedure for achieving high purity.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of petroleum ether and heat the mixture to 60-90 °C with stirring until the solid is completely dissolved.[3] Add the solvent in small portions until full dissolution is just achieved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.[11]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.
Caption: Workflow for the purification and analysis of the target compound.
References
- 1. jocpr.com [jocpr.com]
- 2. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 3. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preventing polyalkylation in Friedel-Crafts reactions with adamantanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts reactions involving adamantanol. Our aim is to help you overcome common challenges, particularly the prevention of polyalkylation, to achieve high yields of desired mono-adamantylated products.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions with adamantanol, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one adamantyl group is attached to the aromatic ring. This occurs because the adamantyl group, like other alkyl groups, is an electron-donating group. Once the first adamantyl group is introduced, the aromatic ring becomes more electron-rich and thus more activated towards further electrophilic attack by the adamantyl carbocation. This increased reactivity of the mono-substituted product makes it more susceptible to a second or even third alkylation, leading to a mixture of polyalkylated products.
Q2: What are the primary strategies to minimize polyalkylation when using adamantanol?
A2: Several strategies can be employed to favor mono-adamantylation:
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to adamantanol, the statistical probability of the adamantyl carbocation reacting with an unsubstituted aromatic molecule over an already substituted one is much higher.[1][2]
-
Control Reaction Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. Using a 1:1 or a slight excess of the aromatic substrate can help, though a large excess is generally more effective.
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of the subsequent alkylation reactions, thereby favoring the mono-substituted product. However, excessively low temperatures may significantly slow down the desired initial reaction.
-
Choice of Catalyst: Employing a milder Lewis acid or a heterogeneous catalyst can help control the reaction's reactivity and reduce the propensity for polyalkylation. Strong Lewis acids like AlCl₃ can be very reactive and lead to more side products.[3]
Q3: Can changing the catalyst help in preventing polyalkylation with adamantanol?
A3: Absolutely. The choice of catalyst is a critical factor. While strong Lewis acids like AlCl₃ are effective, they can also promote polyalkylation due to their high reactivity. Milder Lewis acids, such as FeCl₃ or InCl₃, can offer better selectivity for mono-adamantylation.[4] Heterogeneous catalysts, like zeolites or sulfonic acid resins, are also excellent alternatives.[5] These solid acid catalysts can provide shape selectivity and controlled acidity, which helps in minimizing the formation of bulky poly-adamantylated products.
Q4: Are there alternative reaction pathways to obtain mono-adamantylated arenes without the risk of polyalkylation?
A4: While not a direct substitution for the Friedel-Crafts alkylation with adamantanol, a related strategy to avoid poly-substitution is the Friedel-Crafts acylation followed by reduction. In this two-step process, an acyl group is first introduced to the aromatic ring. The acyl group is deactivating, which prevents further acylation of the product. The resulting ketone can then be reduced to the desired alkyl group. However, this method is not directly applicable for introducing an adamantyl group, as it would require an adamantyl acyl chloride, which is not the same as starting with adamantanol. Therefore, for adamantylation, controlling the reaction conditions of the direct alkylation is the primary approach.
Troubleshooting Guides
Issue 1: Excessive Polyalkylation Products
Symptoms: Your reaction yields a mixture of mono-, di-, and sometimes tri-adamantylated products, with a low yield of the desired mono-substituted compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Aromatic substrate is not in sufficient excess. | Increase the molar ratio of the aromatic substrate to adamantanol. Ratios of 5:1 or even 10:1 (aromatic:adamantanol) are often effective. |
| Reaction temperature is too high. | Lower the reaction temperature. Start at a lower temperature (e.g., 0 °C or room temperature) and slowly increase if the reaction is not proceeding. |
| The Lewis acid catalyst is too reactive. | Switch to a milder Lewis acid (e.g., from AlCl₃ to FeCl₃ or InCl₃). Consider using a heterogeneous catalyst like an acidic resin or zeolite for better selectivity. |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate inert solvent. This can reduce the frequency of collisions leading to polyalkylation. |
Issue 2: Low or No Yield of Adamantylated Product
Symptoms: The reaction does not proceed, or the yield of the desired product is negligible.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Deactivated aromatic ring. | The aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H). Friedel-Crafts alkylation is generally not effective with deactivated rings. Consider using a different synthetic route.[6] |
| Inactive catalyst. | Lewis acid catalysts like AlCl₃ are moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[6] |
| Insufficiently reactive catalyst. | If using a very mild catalyst with a less reactive arene, consider switching to a slightly stronger Lewis acid or increasing the reaction temperature. |
| Steric hindrance. | The position of substitution on the aromatic ring might be sterically hindered. This can be a limitation of the substrate. |
Data Presentation
Table 1: Effect of Reactant Ratio and Catalyst on the Adamantylation of 4-Bromophenol with 1-Adamantanol
| Entry | Aromatic Substrate: Adamantanol Ratio | Catalyst | Solvent | Temperature (°C) | Mono-adamantylated Product Yield (%) | Di-adamantylated Product Yield (%) |
| 1 | 1 : 1.05 | Amberlite 200 (H⁺ form) | Ethyl Acetate | Reflux | Good | Not Reported |
| 2 | 1 : 1.05 | Amberlite 200 (H⁺ form) | 1,2-Dichloroethane | Reflux | Lower Selectivity | 9 |
Data adapted from a study on ion-exchange-resin-catalyzed adamantylation.
Table 2: Influence of Catalyst on the Adamantylation of Toluene with 1-Adamantanol
| Entry | Catalyst | Temperature (°C) | Mono-adamantylated Product Yield (%) | Isomer Distribution (meta:para) |
| 1 | Sulfonic acid-functionalized silica | 120 | 92-97 | 1:9 |
Data from a flow Friedel-Crafts alkylation study.[5]
Experimental Protocols
Protocol 1: Mono-adamantylation of Toluene using a Heterogeneous Catalyst (Flow Reaction)
This protocol is adapted from a literature procedure for the continuous flow adamantylation of toluene.
Materials:
-
1-Adamantanol
-
Toluene
-
Hydroxy-substituted sulfonic acid-functionalized silica (HO-SAS) as the catalyst
-
Flow reactor system with a packed-bed reactor
Procedure:
-
Catalyst Packing: Pack a column of the flow reactor with the hydroxy-substituted sulfonic acid-functionalized silica catalyst.
-
Reactant Solution: Prepare a solution of 1-adamantanol in toluene.
-
Reaction Setup: Set up the flow reactor system, ensuring all connections are secure.
-
Reaction Execution: Pump the reactant solution through the catalyst bed at a controlled flow rate and temperature (e.g., 120 °C with a 5-minute residence time).[5]
-
Product Collection: Collect the effluent from the reactor.
-
Workup and Purification: The product mixture can be analyzed directly by GC-MS. For isolation, the solvent (excess toluene) can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to separate the mono-adamantylated product from any unreacted starting material and isomers.
Protocol 2: Mono-adamantylation of Anisole using a Lewis Acid Catalyst
This is a general laboratory procedure for the adamantylation of an activated aromatic compound.
Materials:
-
1-Adamantanol
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reactant and Catalyst: To the flask, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and anhydrous DCM. Cool the suspension in an ice bath.
-
Addition of Adamantanol: Dissolve 1-adamantanol (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the adamantanol solution dropwise to the stirred catalyst suspension over 30 minutes.
-
Addition of Anisole: In a separate container, dissolve anisole (a large excess, e.g., 5-10 equivalents) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and water. Add concentrated HCl to hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate the mono-adamantylated anisole.
Visualizations
Caption: Mechanism of polyalkylation in Friedel-Crafts reactions.
Caption: Troubleshooting workflow for excessive polyalkylation.
Caption: General experimental workflow for Friedel-Crafts adamantylation.
References
Stability issues of 2-(1-Adamantyl)-4-bromophenol under storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(1-Adamantyl)-4-bromophenol under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Oxidation due to exposure to air and/or light. Phenolic compounds are susceptible to oxidation, which can be accelerated by light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light and air during handling. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. This can be caused by exposure to high temperatures, humidity, or incompatible materials. | Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place. Verify that storage containers are made of compatible materials (e.g., glass, PTFE-lined caps). Avoid contact with strong oxidizing agents, bases, and certain metals.[1] |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. Potential degradation pathways for bromophenols include hydrolysis, oxidation, and photodecomposition. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review the experimental conditions to identify potential stressors. Implement a forced degradation study to intentionally generate and identify degradation products. |
| Reduced potency or activity in biological assays | Degradation of the active compound, leading to a lower effective concentration. | Re-test the purity of the compound using a validated analytical method (e.g., HPLC). If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container, in a cool, dry, and well-ventilated area. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect from light is advised.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, phenolic compounds are generally sensitive to light. Exposure to sunlight can lead to significant degradation of various phenolic compounds.[4][5] It is highly recommended to store this compound in amber or opaque containers to minimize photodegradation.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of bromophenols, the potential degradation pathways include:
-
Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures and other colored byproducts. This process can be accelerated by exposure to air and light.
-
Photodegradation: UV and visible light can induce photochemical reactions, leading to the cleavage of bonds and the formation of various degradation products.
-
Hydrolysis: Although generally stable, under certain pH and temperature conditions, the ether linkage in derivatives or the aromatic ring itself could be susceptible to hydrolysis, though this is less common for the phenol itself.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for assessing the stability of phenolic compounds.[6][7][8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
Data on Stability of Structurally Related Phenolic Compounds
Due to the lack of specific quantitative stability data for this compound, the following tables summarize stability data for other phenolic compounds to provide a general understanding of their behavior under different stress conditions.
Table 1: Effect of Temperature on the Stability of Phenolic Compounds in Virgin Olive Oil (18 months of storage)
| Storage Temperature (°C) | Degradation Rate of Secoiridoid Phenolics |
| 5 | Similar to 15°C |
| 15 | Slower degradation |
| 25 | Considerably increased degradation rate |
| 50 | Fastest degradation rate |
| Source: Adapted from Krichene, D., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage.[2] |
Table 2: Percentage Decrease of Phenolic Compounds in Nutraceutical Mixtures after Storage under Different Conditions
| Storage Condition | Total Phenolic Content Decrease (%) | Total Anthocyanin Content Decrease (%) |
| Sunlight at 23°C | 53 | 62 |
| 40°C | Less than sunlight exposure | Less than sunlight exposure |
| Dark at 23°C | Most stable | Most stable |
| Source: Adapted from a study on nutraceutical mixtures containing phenolic compounds.[4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[10][11][12]
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8][13]
Visualizations
Antiviral Mechanism of Adamantane Derivatives
Adamantane derivatives, such as amantadine, are known to exhibit antiviral activity against the influenza A virus by targeting the M2 proton ion channel. This channel is crucial for the uncoating of the virus within the host cell. The following diagram illustrates this mechanism of action.
Caption: Antiviral action of adamantane derivatives against Influenza A.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps involved in assessing the stability of this compound.
Caption: Workflow for stability assessment of a chemical compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijtrd.com [ijtrd.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to GC-MS and HPLC Methods for Impurity Profiling of 2-(1-Adamantyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[] The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical products.[2] This document presents detailed experimental protocols, comparative data, and a logical workflow to assist researchers in making informed decisions for their analytical needs.
Introduction to Impurity Profiling
Impurity profiling is a mandatory step in drug development and manufacturing, rigorously scrutinized by regulatory authorities like the International Council for Harmonisation (ICH).[2][3] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[2] Even in small amounts, these unwanted chemicals can impact the safety and efficacy of the final pharmaceutical product.[2] Therefore, robust analytical methods are essential for the detection, identification, and quantification of impurities.
Potential Impurities in this compound
The synthesis of this compound typically involves the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol.[4] Based on this synthesis route, potential impurities may include:
-
Starting Materials: Unreacted 4-bromophenol and 1-adamantanol.
-
Positional Isomers: 4-(1-Adamantyl)-2-bromophenol, although the ortho-position is sterically hindered.[5]
-
Over-Alkylated Products: Di-adamantylated bromophenols.
-
Byproducts from Subsequent Steps: If the sample is from a later stage in Adapalene synthesis, impurities from those reactions could also be present. For instance, 2-(1-Adamantyl)-4-bromoanisole is an intermediate in some synthetic routes.[6]
GC-MS Method for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For phenolic compounds like this compound, derivatization is often employed to increase volatility and improve peak shape.
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Data Presentation: Expected GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) of TMS Derivative |
| 4-Bromophenol | ~ 8-10 | 244 (M+), 229, 164, 73 |
| 1-Adamantanol | ~ 10-12 | 224 (M+), 135, 93, 79 |
| This compound | ~ 18-22 | 378/380 (M+), 363/365, 228, 135 |
| Di-adamantylated bromophenol | > 22 | 512/514 (M+), 377, 135 |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions. Mass fragments for brominated compounds will show characteristic isotopic patterns (M+ and M+2).
HPLC Method for Impurity Identification
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][8]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve and dilute to a final concentration of 0.1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AT or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 60% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 272 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation: Expected HPLC Data
| Compound | Expected Retention Time (min) |
| 4-Bromophenol | ~ 3-5 |
| 1-Adamantanol | ~ 5-7 |
| This compound | ~ 10-12 |
| Di-adamantylated bromophenol | > 12 |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
Comparison of GC-MS and HPLC for Impurity Analysis
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity and interaction with a liquid mobile phase and stationary phase. |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds. Derivatization may be required for polar compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Identification | High confidence in identification through mass spectral libraries and fragmentation patterns. | Identification is primarily based on retention time comparison with reference standards. Coupling with MS (LC-MS) enhances identification capabilities.[9] |
| Quantification | Good for quantification, especially with an internal standard. | Excellent for quantification with high precision and accuracy. |
| Sensitivity | Generally very sensitive, especially in Selected Ion Monitoring (SIM) mode. | Sensitivity depends on the detector used (e.g., UV, MS). |
| Sample Throughput | Can be faster for simple mixtures. | Can be automated for high throughput analysis of complex mixtures. |
| Cost & Complexity | Generally lower initial cost and complexity compared to LC-MS. | Higher initial cost, especially when coupled with a mass spectrometer. |
| Application to this compound | Well-suited for identifying volatile impurities and providing structural information. Derivatization is recommended. | A robust method for quantifying known impurities and for purity assessment. |
Mandatory Visualization
Caption: Workflow for GC-MS analysis of impurities.
Conclusion
Both GC-MS and HPLC are powerful analytical techniques for the impurity profiling of this compound. The choice between the two methods depends on the specific analytical goals.
-
GC-MS is the preferred method for the definitive identification of unknown volatile and semi-volatile impurities due to the rich structural information provided by mass spectrometry.
-
HPLC is a robust and reliable method for the quantification of known impurities and for routine quality control due to its high precision and applicability to a broader range of compounds without the need for derivatization.
For comprehensive impurity profiling, a combination of both techniques is often ideal. HPLC can be used for initial screening and quantification, while GC-MS can be employed to identify any unknown peaks observed in the chromatogram. This integrated approach ensures a thorough understanding of the impurity profile, contributing to the development of safe and effective pharmaceutical products.
References
- 2. HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. 2-(1-Adamantyl)-4-bromoanisole at 123 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. 4-(1-Adamantyl)-2-bromophenol | C16H19BrO | CID 2769976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]
- 7. allmpus.com [allmpus.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Identifying and elucidating impurity species [rssl.com]
Unveiling the Spectroscopic Signature of 2-(1-Adamantyl)-4-bromophenol: A Guide to its ¹H and ¹³C NMR Characterization
For researchers and professionals in drug development and organic synthesis, precise analytical characterization of novel compounds is paramount. This guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the third-generation retinoid, Adapalene. While direct, publicly available, fully assigned spectra for this specific compound are not readily found, this guide offers a comprehensive, predicted analysis based on spectral data from closely related analogs and established NMR principles.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from analysis of structurally similar compounds, including di-adamantyl bromophenol derivatives, and established substituent effects in NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H (H-3) |
| ~7.20 | dd | 1H | Ar-H (H-5) |
| ~6.80 | d | 1H | Ar-H (H-6) |
| ~4.80 - 5.50 | s (broad) | 1H | -OH |
| ~2.10 | s (broad) | 3H | Adamantyl-CH |
| ~2.05 | s (broad) | 6H | Adamantyl-CH₂ |
| ~1.75 | s (broad) | 6H | Adamantyl-CH₂ |
Predicted solvent: CDCl₃. d = doublet, dd = doublet of doublets, s = singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-1 (C-OH) |
| ~135-140 | C-2 (C-Adamantyl) |
| ~130-135 | C-5 |
| ~128-132 | C-3 |
| ~115-120 | C-6 |
| ~110-115 | C-4 (C-Br) |
| ~40-45 | Adamantyl-C (quat.) |
| ~35-40 | Adamantyl-CH |
| ~28-32 | Adamantyl-CH₂ |
Predicted solvent: CDCl₃. Quat. = quaternary.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm, from -10 to 210 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with predicted values and data from related compounds.
Structural Elucidation and Key Correlations
The structure of this compound and the expected connectivity of its atoms can be visualized through the following diagram. This logical relationship is fundamental to interpreting the NMR spectra.
Caption: Structure of this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and fully assign the 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the synthesized compound.
A Comparative Guide to Catalysts for the Synthesis of 2-(1-Adamantyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(1-adamantyl)-4-bromophenol is a critical step in the production of Adapalene, a third-generation topical retinoid. The primary route to this intermediate is the Friedel-Crafts alkylation of 4-bromophenol with a 1-adamantyl source, a reaction for which various catalysts have been employed. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the adamantylation of 4-bromophenol significantly impacts reaction efficiency, yield, and environmental footprint. The following table summarizes the performance of several reported catalytic and catalyst-free systems.
| Catalyst System | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Sulfuric Acid | 1-Adamantanol, 4-Bromophenol | Dichloromethane | Ambient | 8 | 86%[1][2] | Readily available, well-established | Use of a large amount of corrosive acid, waste generation[2] |
| Methanesulfonic Acid | 1-Adamantanol, 4-Bromophenol | Dichloromethane or None | Not Specified | Not Specified | 87.3% (with solvent), 97% (without solvent)[2] | High yield, option for solvent-free reaction | Use of corrosive acid |
| Acidic Ion-Exchange Resin | 1-Adamantanol, 4-Bromophenol | Glacial Acetic Acid | 100 | 3-5 | 92-99%[2][3] | Recyclable catalyst, environmentally friendly, high yield and purity[3] | Requires catalyst preparation/procurement |
| Catalyst-Free | 1-Adamantanol, 4-Bromophenol, 1-Bromoadamantane | None | 110-130 | 2 | Not explicitly stated, but implied to be high | Simple, ecologically clean, no catalyst or solvent required[2] | Requires an additional reagent (1-bromoadamantane) |
Reaction Mechanism: Friedel-Crafts Alkylation
The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. The general mechanism is outlined below.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Sulfuric Acid Catalyzed Synthesis
This method is a classic approach that utilizes concentrated sulfuric acid as the catalyst.
Materials:
-
4-Bromophenol
-
1-Adamantanol
-
Dichloromethane
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution
-
Water
-
Isooctane
Procedure:
-
Dissolve 34.6 g (200 mmol) of 4-bromophenol and 30.4 g (200 mmol) of 1-adamantanol in 100 ml of dichloromethane in a suitable reaction vessel.[1]
-
Slowly add 10 ml of concentrated sulfuric acid to the solution with stirring.[1]
-
Stir the mixture for 8 hours at ambient temperature.[1]
-
After the reaction is complete, pour the mixture into water.[1]
-
Neutralize the mixture with a sodium bicarbonate solution.[1]
-
Extract the product with dichloromethane.[1]
-
Dry the organic layer and evaporate the solvent.[1]
-
Recrystallize the crude product from isooctane to obtain this compound.[1]
Acidic Ion-Exchange Resin Catalyzed Synthesis
This method offers a more environmentally friendly approach with a recyclable catalyst.
Materials:
-
4-Bromophenol
-
1-Adamantanol
-
H-type strongly acidic ion-exchange resin (e.g., Amberjet 252)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Petroleum Ether (60-90 °C)
Procedure:
-
In a reactor equipped with a mechanical stirrer, add the H-type strongly acidic ion-exchange resin catalyst, 4-bromophenol, 1-adamantanol, and glacial acetic acid. A typical ratio is 300g of resin, 173g (1.0 mole) of 4-bromophenol, 157g (1.03 moles) of 1-adamantanol, and 780g of glacial acetic acid.[3]
-
Heat the mixture to 100 °C and stir for 3-5 hours.[3]
-
Cool the reaction mixture to room temperature and add acetic anhydride (e.g., 105g).[3]
-
Stir for 30 minutes, then filter to recover the ion-exchange resin. The resin can be washed and reused.[3]
-
Distill the mother liquor to recover the acetic acid.[3]
-
The residual solid is recrystallized from petroleum ether (60-90 °C) to yield the final product.[3]
Methanesulfonic Acid Catalyzed Synthesis
This method provides a high yield and can be performed with or without a solvent.
Materials:
-
1-Adamantanol
-
4-Bromophenol
-
Methanesulfonic Acid
-
Dichloromethane (optional)
Procedure: While a detailed public protocol is not readily available, a patent discloses the reaction of 1-adamantanol with 4-bromophenol in the presence of methanesulfonic acid.[2] The reaction can be carried out with or without a solvent such as dichloromethane, with reported yields of 87.3% and 97%, respectively.[2]
Catalyst-Free Synthesis
An innovative approach that avoids the use of catalysts and solvents.
Materials:
-
4-Bromophenol
-
1-Adamantanol
-
1-Bromoadamantane
-
Water (optional)
-
2% NaOH solution
Procedure: A patent describes a method involving the reaction of 4-bromophenol, 1-adamantanol, and 1-bromoadamantane in a molar ratio of 2:1:0.1.[2] The reaction is heated at 110-130 °C for 2 hours, either with or without the presence of a small amount of water (e.g., 0.01 ml).[2] After cooling, the reaction mass is treated with a 2% NaOH solution to remove excess 4-bromophenol.[2]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Conclusion
The choice of catalyst for the synthesis of this compound depends on the desired balance of yield, cost, environmental impact, and available resources. While traditional acid catalysts like sulfuric acid and methanesulfonic acid offer high yields, they are accompanied by concerns regarding their corrosive nature and waste disposal. Acidic ion-exchange resins present a green and efficient alternative with the significant advantage of catalyst recyclability. The catalyst-free method, though requiring an additional reagent, offers the simplest and most ecologically sound approach. Researchers and process chemists should consider these factors when selecting a synthetic route for this important Adapalene intermediate.
References
A Comparative Guide to Alternative Precursors in Adapalene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Adapalene, a third-generation topical retinoid, is a cornerstone in the treatment of acne vulgaris. Its synthesis has been the subject of considerable research aimed at improving efficiency, reducing costs, and enhancing safety and environmental profiles. This guide provides a comparative analysis of alternative precursors for the synthesis of Adapalene, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
The synthesis of Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, typically involves the coupling of two key fragments: an adamantyl-substituted phenyl moiety and a 2-naphthoic acid derivative. The choice of precursors for these fragments significantly impacts the overall efficiency and scalability of the synthesis. This guide focuses on the critical coupling step and the precursors involved.
Comparison of Key Coupling Strategies and Precursors
The formation of the biaryl bond between the adamantyl-phenyl and naphthyl rings is the lynchpin of Adapalene synthesis. Several modern cross-coupling reactions have been successfully employed, each utilizing different precursors. The following table summarizes the quantitative data from various reported synthetic routes.
| Coupling Method | Adamantyl-Phenyl Precursor | Naphthyl Precursor | Catalyst/Reagent | Solvent | Yield | Purity | Reference |
| Suzuki Coupling | 3-Adamantyl-4-methoxyphenyl boronic acid | 6-Bromo-2-naphthoic acid | Palladium acetate, 2-(dicyclohexylphosphino)biphenyl | THF | High (not specified) | >99.50% | [1] |
| Suzuki Coupling | 4-Methoxy-3-adamantyl-phenylboronic acid | Methyl 6-tosyl-naphthalene-2-carboxylate | NiCl₂(dppe) | THF | 78% (methyl ester) | Not specified | [2][3] |
| Negishi Coupling | Organozinc derivative of 2-(1-adamantyl)-4-bromoanisole | Methyl 6-bromo-2-naphthoate | NiCl₂(dppe) | THF | 78% (methyl ester) | Not specified | [4] |
| Grignard-based Coupling | Grignard reagent of 2-(1-adamantyl)-4-bromoanisole | Methyl 6-bromo-2-naphthoate | Pd-Zn double metal catalyst | Not specified | Not specified | Not specified | [5] |
| One-Pot Suzuki-Miyaura | 3-Adamantyl-4-methoxy phenyl potassium trifluoroborate | 6-Bromo-2-methyl naphthoate | Not specified | Polar solvents (e.g., THF, Methanol, Ethyl acetate) | High (not specified) | >99.7% | [1] |
| Low-Cost Alternative | 3-(1-Adamantyl)-4-methoxy-1-bromobenzene | 6-Hydroxy-2-naphthoic acid alkyl esters | Ni(II) salt, phosphine ligand | THF/water | Good (not specified) | >99.50% | [2][3] |
Synthetic Pathways and Experimental Workflow
The general synthetic approach to Adapalene involves the preparation of the two key precursors followed by a cross-coupling reaction and subsequent hydrolysis of the resulting ester to the final carboxylic acid. The choice of the coupling reaction dictates the nature of the precursors.
Caption: A generalized workflow for the synthesis of Adapalene, highlighting the precursor synthesis, cross-coupling, and final saponification steps.
Experimental Protocols
The following are representative experimental protocols for key synthetic steps using alternative precursors.
Protocol 1: Suzuki Coupling using Boronic Acid Precursor
This protocol is adapted from the synthesis of Adapalene methyl ester via a Suzuki coupling reaction.
Step 1: Synthesis of 3-Adamantyl-4-methoxyphenyl boronic acid The preparation of this precursor from 2-(1-adamantyl)-4-bromoanisole involves reaction with n-Butyl Lithium and triisopropyl borate in tetrahydrofuran (THF).[1]
Step 2: Suzuki Coupling Reaction
-
To a reaction vessel, add 3-adamantyl-4-methoxyphenyl boronic acid and 6-bromo-2-naphthoic acid.[1]
-
Add a palladium catalyst (e.g., Palladium acetate) and a suitable ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) in an appropriate solvent such as THF.[1]
-
Add an inorganic base and heat the reaction mixture until completion.
-
Upon completion, the reaction is worked up by extraction and purified to yield Adapalene. The resulting product can be recrystallized from a mixture of THF and ethyl acetate.[1]
Protocol 2: Negishi Coupling using Organozinc Precursor
This protocol describes the formation of Adapalene methyl ester via a Negishi coupling.
Step 1: Preparation of the Organozinc Reagent
-
2-(1-adamantyl)-4-bromoanisole is converted to its organomagnesium derivative (Grignard reagent).[4]
-
The Grignard reagent is then transmetalated to the corresponding organozinc derivative by reacting with anhydrous zinc chloride.[4][6]
Step 2: Negishi Coupling Reaction
-
In a separate flask, a catalytic amount of a nickel complex, such as [bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)), is prepared.[4]
-
The organozinc derivative is then added to a solution of methyl 6-bromo-2-naphthoate in the presence of the nickel catalyst.[4]
-
The reaction mixture is stirred at an appropriate temperature until the starting materials are consumed.
-
The reaction is quenched, and the product, Adapalene methyl ester, is isolated and purified, often by column chromatography or recrystallization.[4] The overall yield from methyl 6-bromo-2-naphthoate to Adapalene is reported to be 78.67%.[4]
Protocol 3: Saponification of Adapalene Methyl Ester to Adapalene
This is the final step common to many synthetic routes.
-
Adapalene methyl ester is dissolved in a mixture of an organic solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).[3][5]
-
The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester.[3]
-
After cooling, the organic solvent is typically removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and then acidified with a mineral acid (e.g., HCl) to a pH of 1-2.[5][7]
-
The precipitated Adapalene is collected by filtration, washed with water, and dried under vacuum.[5][7] Yields for this step are typically high, around 95-99%.[5]
Concluding Remarks
The choice of precursors for Adapalene synthesis is a critical decision that influences the economic and environmental viability of the manufacturing process. While traditional methods like Negishi and Suzuki couplings are robust and high-yielding, they often involve expensive catalysts and reagents. Newer approaches focusing on lower-cost starting materials, such as 6-hydroxy-2-naphthoic acid esters, or more efficient one-pot procedures using precursors like potassium trifluoroborates, offer promising alternatives for large-scale production.[1][2] Researchers and process chemists should carefully consider factors such as precursor availability and cost, reaction efficiency, catalyst cost and toxicity, and the ease of purification when selecting a synthetic route for Adapalene. The data and protocols presented in this guide provide a foundation for making these informed decisions.
References
- 1. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 2. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Adapalene Synthesis Routes: A Guide for Researchers
Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its synthesis, crucial for pharmaceutical production, has evolved through various chemical strategies aimed at improving efficiency, yield, and cost-effectiveness. This guide provides a comparative analysis of the predominant synthesis routes for Adapalene, offering detailed experimental data and protocols for researchers, scientists, and professionals in drug development.
Overview of Synthetic Strategies
The synthesis of Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, primarily involves the coupling of two key moieties: an adamantyl-substituted phenyl group and a 2-naphthoic acid derivative. The principal strategies employed to achieve this coupling are the Negishi cross-coupling reaction and the Suzuki-Miyaura coupling reaction. Variations in these routes often focus on the preparation of the key intermediates and the specific catalytic systems used.
Comparative Yield Analysis
The efficiency of a synthetic route is critically measured by its overall yield. The following table summarizes the reported yields for different Adapalene synthesis methodologies.
| Synthesis Route | Key Coupling Reaction | Reported Overall Yield | Key Intermediates | Reference |
| Route 1: Improved Negishi Coupling | Nickel-catalyzed Negishi cross-coupling | 68% | 2-(1-adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | [1][2] |
| Route 2: Suzuki-Miyaura Coupling | Palladium-catalyzed Suzuki coupling | 79% - 94.8% | 3-adamantyl-4-methoxyphenylboronic acid, 6-bromo-2-naphthoic acid | [3] |
| Route 3: Original Negishi Coupling | Nickel-catalyzed Negishi cross-coupling | Not explicitly stated, but implied to be lower than improved methods | 2-(1-adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | [4][5] |
| Route 4: Four-Step Synthesis | Not specified coupling | 71.1% | 4-bromophenol, 1-adamantanol | [6] |
Synthesis Route Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to Adapalene.
Caption: Improved Negishi Coupling Route for Adapalene Synthesis.
Caption: Suzuki-Miyaura Coupling Route for Adapalene Synthesis.
Experimental Protocols
Route 1: Improved Negishi Coupling for Pilot-Scale Synthesis
This route, developed for commercial-scale production, focuses on high yields and avoids chromatographic purification.[1][2]
Step 1: Synthesis of this compound To a solution of 4-bromophenol in CH₂Cl₂ is added a mixture of acetic acid and 98% sulfuric acid (5/1, v/v) as a catalyst. 1-Adamantanol is then added, and the reaction is stirred at ambient temperature for 2 days. The reaction is neutralized with sodium bicarbonate solution, and the organic layer is washed with water. The product is obtained in quantitative yield after recrystallization from isooctane.[2]
Step 2: Synthesis of 2-(1-adamantyl)-4-bromoanisole The this compound is methylated using dimethyl sulfate in the presence of a base. This step has been optimized to achieve a 95% yield.[1][7]
Step 3: Negishi Coupling to form Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate The Grignard reagent is prepared from 2-(1-adamantyl)-4-bromoanisole and magnesium. This is then coupled with methyl 6-bromo-2-naphthoate using a dual catalytic system of PdCl₂(PPh₃)₂ and ZnCl₂.[1][2] The crude product is washed with a solution of EDTA-disodium salt dihydrate to remove heavy metals and then purified by recrystallization from toluene to yield the desired ester in 86% yield and high purity (98.8%).[1][2]
Step 4: Saponification to Adapalene The methyl ester (0.5 mol) is treated with a 2 N NaOH solution in methanol under reflux for 8 hours. After evaporation of most of the methanol and addition of water, the mixture is acidified to pH 1 with 6 N HCl. The resulting precipitate is filtered, washed with water, and recrystallized twice from THF to give pure Adapalene in 85% yield.[1][2]
Route 2: Suzuki-Miyaura Coupling
This route offers a more direct coupling of the two main fragments and has been shown to provide high yields.[3]
Step 1: Synthesis of 3-adamantyl-4-methoxyphenylboronic acid The synthesis of this key intermediate is typically achieved from 2-(1-adamantyl)-4-bromoanisole.[4]
Step 2: Suzuki Coupling A mixture of 3-adamantyl-4-methoxyphenylboronic acid (1.05 eq.), 6-bromo-2-naphthoic acid (1.0 eq.), and a base such as sodium carbonate in a suitable solvent system (e.g., toluene/ethanol/water) is treated with a palladium catalyst, such as 10% palladium on carbon. The mixture is heated under reflux for 8 hours.[3]
Step 3: Work-up and Purification After cooling, the catalyst is filtered off. The filtrate is then slowly poured into a 1 N aqueous hydrochloric acid solution and stirred for one hour. The precipitate is filtered, washed with water, and dried under reduced pressure to yield Adapalene as a white solid. Yields as high as 94.8% have been reported for this step with a purity of 99.9%.[3]
Conclusion
The synthesis of Adapalene has seen significant improvements, moving from initial routes to more optimized, high-yield processes suitable for industrial-scale production. The improved Negishi coupling offers a robust four-step process with an overall yield of 68%, notable for its avoidance of chromatographic purification.[1][2] The Suzuki-Miyaura coupling presents a more direct approach with reported single-step yields exceeding 90%, making it a highly efficient alternative.[3] The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the capabilities for purification and catalyst handling. The data and protocols presented here provide a solid foundation for researchers to evaluate and select the most appropriate method for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 4. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 5. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 6. Synthesis of Adapalene [journal.xynu.edu.cn]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 2-(1-Adamantyl)-4-bromophenol
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method's principles, typical experimental protocols, and performance characteristics are presented to aid in the selection of the most suitable technique for a given research or quality control setting.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pharmaceutical compounds. For the quantification of 2-(1-Adamantyl)-4-bromophenol, adapting a reversed-phase HPLC (RP-HPLC) method developed for Adapalene and its impurities is a logical starting point.[1][2]
Experimental Protocol: Adapted RP-HPLC Method
This protocol is a representative example adapted from validated methods for Adapalene and its related substances.[1][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile, methanol).[1][2] A typical mobile phase composition could be a mixture of acetonitrile and 0.1% orthophosphoric acid buffer.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C.[2]
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance. For phenolic compounds, this is often in the range of 220-280 nm. For Adapalene and its impurities, detection is often performed around 260 nm or 272 nm.[1][2]
-
Sample Preparation: The sample containing this compound would be dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a known concentration.
Data Presentation: HPLC Method Validation Parameters (Representative)
The following table summarizes typical validation parameters that should be established when adapting an HPLC method, based on data from methods for related compounds.[1][2][3]
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.6 - 6.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 88.9 - 111.3% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
Workflow for HPLC Analysis
Caption: Workflow for quantification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the phenolic group, this compound may require derivatization to improve its volatility and chromatographic behavior.[5]
Experimental Protocol: GC-MS with Derivatization
This protocol is based on general procedures for the analysis of phenolic compounds.[5][6]
-
Derivatization: The hydroxyl group of the phenol is typically converted to a less polar and more volatile ether or ester. A common method is acetylation or silylation. For brominated phenols, derivatization with pentafluorobenzoyl chloride has been used to enhance detection by an electron-capture detector (ECD), a principle that can be adapted for mass spectrometric detection.[5]
-
Instrumentation: A GC system coupled to a mass spectrometer (quadrupole, ion trap, or high-resolution mass analyzer).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: An oven temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up to 320°C.[7]
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Data Presentation: GC-MS Method Parameters (Representative)
| Parameter | Typical Setting/Performance |
| Derivatization Reagent | Acetic anhydride, BSTFA, or Pentafluorobenzoyl chloride |
| Column Type | 5% Phenyl-methylpolysiloxane |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Full Scan (for identification), SIM (for quantification) |
| Limit of Detection (LOD) | Can reach low ng/L levels with derivatization and SIM |
Logical Flow for GC-MS Analysis
Caption: Logical flow for GC-MS analysis with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it an excellent choice for quantifying trace levels of compounds in complex matrices without the need for derivatization.
Experimental Protocol: LC-MS/MS
This protocol is based on a method for the quantification of other adamantane derivatives.[8]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or other tandem mass spectrometer.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.[8]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be evaluated.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a precursor ion for this compound and one or more specific product ions formed upon fragmentation.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., a deuterated analog of the analyte) is highly recommended for the most accurate and precise quantification.[8]
Data Presentation: LC-MS/MS Method Parameters (Representative)
| Parameter | Typical Setting/Performance |
| Column Type | C18 Reversed-Phase |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable Isotope-Labeled Analog |
| Sensitivity | High (pg/mL to low ng/mL range) |
Signaling Pathway for LC-MS/MS Quantification
Caption: Ion path in a triple quadrupole MS for MRM.
Comparison of Analytical Methods
The choice of analytical method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, available instrumentation, and whether the method is for routine quality control or research purposes.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity | Good (ng/mL to µg/mL) | High (pg/mL to ng/mL) | Excellent (pg/mL or lower) |
| Sample Preparation | Simple dissolution | May require derivatization | Often simple dissolution |
| Instrumentation Cost | Lower | Moderate | Higher |
| Throughput | High | Moderate | High |
| Best Suited For | Routine QC, purity analysis | Volatile impurities, structural confirmation | Trace analysis, complex matrices |
Conclusion
While a specific, validated analytical method for this compound is not prominently published, several robust analytical techniques can be readily adapted for its quantification. An RP-HPLC method, similar to those used for Adapalene and its impurities, represents a practical and cost-effective approach for routine analysis. For higher sensitivity and selectivity, particularly in complex sample matrices, an LC-MS/MS method would be the superior choice. GC-MS could also be a viable option, especially if derivatization is employed to enhance volatility and sensitivity. The successful implementation of any of these methods will require thorough method development and validation according to ICH guidelines to ensure reliable and accurate results.
References
- 1. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. nveo.org [nveo.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Comparative Analysis of 2-(1-Adamantyl)-4-bromophenol and Its Isomers
For Immediate Publication
A Comprehensive Spectroscopic Comparison of 2-(1-Adamantyl)-4-bromophenol and its Positional Isomers for Researchers, Scientists, and Drug Development Professionals.
This guide presents a detailed spectroscopic comparison of this compound and its key structural isomers, 4-(1-Adamantyl)-2-bromophenol and 2-bromo-4-(1-adamantyl)phenol. A thorough understanding of the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification, characterization, and quality control in synthetic chemistry and drug development. This compound is a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[1][2]
While experimental data for all spectroscopic techniques is not uniformly available in the public domain for all isomers, this guide combines available data with predicted values derived from established spectroscopic principles to provide a robust comparative analysis. The presented data is intended to serve as a valuable reference for researchers working with these and structurally related molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers. The molecular formula for all listed isomers is C₁₆H₁₉BrO, with a molecular weight of approximately 307.23 g/mol .[1][3][4]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Adamantyl Protons (ppm) | Phenolic OH (ppm) |
| This compound | δ 7.2-7.4 (m, 2H), 6.8-7.0 (d, 1H) | δ 1.7-2.2 (m, 15H) | δ 4.5-5.5 (s, 1H) |
| 4-(1-Adamantyl)-2-bromophenol | δ 7.3-7.5 (d, 1H), 7.0-7.2 (m, 2H) | δ 1.7-2.2 (m, 15H) | δ 5.0-6.0 (s, 1H) |
| 2-Bromo-4-(1-adamantyl)phenol | δ 7.3-7.5 (d, 1H), 7.0-7.2 (m, 2H) | δ 1.7-2.2 (m, 15H) | δ 5.0-6.0 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (ppm) | Adamantyl Carbons (ppm) | C-O Carbon (ppm) | C-Br Carbon (ppm) |
| This compound | δ 115-135 | δ 29-45 | δ 150-155 | δ 110-115 |
| 4-(1-Adamantyl)-2-bromophenol | δ 115-135 | δ 29-45 | δ 150-155 | δ 110-115 |
| 2-Bromo-4-(1-adamantyl)phenol | δ 115-135 | δ 29-45 | δ 150-155 | δ 110-115 |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | 3200-3600 (broad) | 1200-1260 | ~3030 | 1500, 1600 | 500-600 |
| 4-(1-Adamantyl)-2-bromophenol | 3200-3600 (broad) | 1200-1260 | ~3030 | 1500, 1600 | 500-600 |
| 2-Bromo-4-(1-adamantyl)phenol | 3200-3600 (broad) | 1200-1260 | ~3030 | 1500, 1600 | 500-600 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 306/308 (M⁺, M⁺+2) | 227 ([M-Br]⁺), 135 ([C₁₀H₁₅]⁺, adamantyl cation) |
| 4-(1-Adamantyl)-2-bromophenol | 306/308 (M⁺, M⁺+2) | 227 ([M-Br]⁺), 135 ([C₁₀H₁₅]⁺, adamantyl cation) |
| 2-Bromo-4-(1-adamantyl)phenol | 306/308 (M⁺, M⁺+2) | 227 ([M-Br]⁺), 135 ([C₁₀H₁₅]⁺, adamantyl cation) |
Table 5: UV-Vis Spectroscopic Data (Predicted)
| Compound | λmax (nm) in Ethanol | Molar Absorptivity (ε) |
| This compound | ~280, ~225 | Moderate |
| 4-(1-Adamantyl)-2-bromophenol | ~280, ~225 | Moderate |
| 2-Bromo-4-(1-adamantyl)phenol | ~280, ~225 | Moderate |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of adamantyl-bromophenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile solvent is injected into the GC.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for these types of molecules.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity.[5]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank is used as the reference.
Visualization of Experimental Workflow and Logic
References
- 1. This compound | 104224-68-2 [chemicalbook.com]
- 2. This compound|104224-68-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1-Adamantyl)-2-bromophenol | C16H19BrO | CID 2769976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An Economic Analysis of Adapalene Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is as crucial as its chemical efficiency. Adapalene, a third-generation topical retinoid, is a key therapeutic agent for acne vulgaris and other dermatological conditions. Its synthesis has been approached through various pathways, each with distinct economic and practical implications. This guide provides an objective comparison of different synthetic strategies to Adapalene, supported by experimental data, to aid in the selection of the most cost-effective and scalable method.
Comparative Analysis of Synthetic Pathways
The synthesis of Adapalene fundamentally involves the coupling of an adamantyl-substituted aromatic moiety with a 6-substituted-2-naphthoic acid derivative. The key variations in the synthetic routes lie in the nature of the coupling reaction and the strategies employed to improve yield, purity, and cost-effectiveness. Here, we analyze three prominent pathways: the original patented route involving Negishi coupling, a cost-effective pilot-scale process utilizing a Pd-Zn double metal catalyst, and a more recent approach employing Suzuki-Miyaura coupling.
| Parameter | Pathway 1: Original Negishi Coupling | Pathway 2: Pilot-Scale Pd-Zn Catalysis | Pathway 3: Suzuki-Miyaura Coupling |
| Key Coupling Reaction | Nickel-catalyzed Negishi cross-coupling | Palladium-Zinc double metal catalyzed coupling | Palladium-catalyzed Suzuki-Miyaura coupling |
| Overall Yield | ~78% (for coupling step)[1][2] | 68% | Not explicitly stated, but implied to be high |
| Starting Materials | 2-(1-adamantyl)-4-bromoanisole, methyl 6-bromo-2-naphthoate[1][3] | 2-(1-adamantyl)-4-bromoanisole, methyl 6-bromo-2-naphthoate[4] | 3-adamantyl-4-methoxyphenyl boronic acid (or trifluoroborate salt), 6-bromo-2-naphthoic acid (or its methyl ester)[3][4][5] |
| Catalyst | NiCl2/DPPE complex[1] | PdCl2(PPh3)2 and ZnCl2 | Palladium acetate with a ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) or Pd/C[3][5] |
| Purification Method | Column chromatography[1] | Recrystallization | Generally requires purification, but aims to avoid chromatography[4][5] |
| Key Economic Considerations | Use of toxic and environmentally hazardous dichloromethane; expensive and laborious column chromatography; long reaction times (48 hours for hydrolysis).[1] | Avoids chromatographic purification; uses cheaper methylation agent (dimethyl sulfate); quantitative yield in the first step; simplified workup with toluene. | Avoids the preparation of organozinc reagents; potassium organotrifluoroborates are stable and easy to handle; can be a one-pot process.[4][5] |
Visualizing the Synthetic Pathways
To better illustrate the differences between these synthetic routes, the following diagrams outline the core transformations.
Figure 1. Comparative workflows of three major synthetic pathways to Adapalene.
Detailed Experimental Protocols
Pathway 2: Pilot-Scale Pd-Zn Catalysis
This process, developed for cost-effective commercial-scale synthesis, demonstrates significant improvements over the original patented method.
Step 1: Synthesis of 2-(1-adamantyl)-4-bromophenol 4-Bromophenol and 1-adamantanol are reacted in the presence of a mixture of acetic acid and sulfuric acid. This method affords the product in quantitative yield, overcoming the drawbacks of using 98% sulfuric acid alone.[3]
Step 2: Methylation to 2-(1-adamantyl)-4-bromoanisole The product from Step 1 is methylated using dimethyl sulfate and potassium carbonate. This method is cheaper and more efficient than using methyl iodide and sodium hydride, achieving a 95% yield.
Step 3: Pd-Zn Double Metal Catalyzed Coupling to Adapalene Methyl Ester The Grignard reagent is formed from 2-(1-adamantyl)-4-bromoanisole and magnesium. This is then directly coupled with methyl 6-bromo-2-naphthoate using a catalytic system of both PdCl2(PPh3)2 and ZnCl2. This avoids the preparation of a stoichiometric organozinc derivative.[4] The crude product is washed with a solution of EDTA-disodium salt dihydrate to ensure heavy metal content is within acceptable limits. Purification is achieved by recrystallization from toluene, avoiding chromatography.
Step 4: Saponification to Adapalene The adapalene methyl ester is hydrolyzed using a sodium hydroxide solution in methanol.[3] Acidification then yields Adapalene. This final step has a reported yield of 85%.
Pathway 3: Suzuki-Miyaura Coupling
This approach offers a more robust and industrially friendly alternative by utilizing stable boronic acid derivatives.[4][5]
Step 1: Preparation of 3-adamantyl-4-methoxyphenyl boronic acid or potassium trifluoroborate 2-(1-adamantyl)-4-bromoanisole is reacted with n-butyl lithium and then triisopropyl borate to form the boronic acid.[3][4] Alternatively, the more stable potassium trifluoroborate salt can be prepared, which is advantageous for large-scale production due to its stability to air and moisture.[5]
Step 2: Suzuki-Miyaura Coupling The boronic acid or trifluoroborate salt is coupled with 6-bromo-2-naphthoic acid (or its methyl ester) in the presence of a palladium catalyst (such as palladium acetate with a suitable ligand or Pd/C) and a base.[3][5] This method can be performed as a one-pot process, directly yielding Adapalene and eliminating a separate saponification step, which is a significant economic advantage.[5]
Conclusion
The economic analysis of Adapalene synthesis reveals a clear evolution from the initial, industrially challenging Negishi coupling to more cost-effective and scalable methodologies. The pilot-scale process utilizing a Pd-Zn double metal catalyst offers a high overall yield and, crucially, avoids expensive and time-consuming chromatographic purification. The Suzuki-Miyaura coupling pathway, particularly with the use of stable potassium organotrifluoroborates, presents a highly attractive alternative for large-scale manufacturing due to its operational simplicity, potential for a one-pot process, and use of more robust reagents.[5] For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost of raw materials and catalysts, and the desired purity profile of the final active pharmaceutical ingredient. The later generation methods, however, demonstrate a clear advantage in terms of economic viability and industrial applicability.
References
- 1. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 4. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(1-Adamantyl)-4-bromophenol: An Environmental Perspective
For researchers and professionals in drug development, the synthesis of key intermediates like 2-(1-Adamantyl)-4-bromophenol, a precursor to the dermatological drug Adapalene, is a critical process.[1][2][] The environmental impact of these synthetic routes is an increasingly important consideration, driving the adoption of greener and more sustainable chemical practices. This guide provides an objective comparison of common synthesis methods for this compound, focusing on their environmental footprint, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for three prominent synthesis methods for this compound, allowing for a direct comparison of their environmental and efficiency metrics.
| Parameter | Sulfuric Acid Catalysis | Acidic Ion-Exchange Resin Catalysis | Solvent-Free Synthesis |
| Yield (%) | ~86% | 92-99%[1][4] | ~86%[1] |
| Reaction Time | 4-8 hours[1][5] | 2-5 hours[1][6] | 2 hours[1] |
| Temperature (°C) | Room Temperature to 70°C[1][5] | 100°C[1][6] | 110-130°C[1] |
| Solvent(s) | Dichloromethane or Acetic Acid[5] | Acetic Acid[4][6] | None[1][7] |
| Catalyst | Concentrated Sulfuric Acid[5] | Acidic Ion-Exchange Resin[4][6] | None required |
| Key Environmental Impact | Use of corrosive acid, generation of acidic waste, use of halogenated solvent. | Recyclable catalyst and solvent, potential for "zero discharge".[4] | Eliminates solvent use, reducing waste and potential for environmental contamination.[1][7] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and patents to ensure accuracy and reproducibility.
Method 1: Sulfuric Acid Catalysis
This traditional method utilizes a strong acid catalyst and an organic solvent.
Materials:
-
4-bromophenol
-
1-adamantanol
-
Concentrated Sulfuric Acid
-
Dichloromethane (or Acetic Acid)
-
Water
Procedure:
-
In a reaction vessel, dissolve 4-bromophenol and 1-adamantanol in dichloromethane. The molar ratio of 1-adamantanol to 4-bromophenol is typically 1:1.[1]
-
Slowly add an equimolar amount of concentrated sulfuric acid to the mixture while stirring at ambient temperature.[1]
-
Continue stirring the reaction mixture for approximately 8 hours.[1]
-
After the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it with water to remove any remaining acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.
Method 2: Acidic Ion-Exchange Resin Catalysis
This method represents a greener alternative by employing a recyclable solid acid catalyst.[4][6]
Materials:
-
4-bromophenol
-
1-adamantanol
-
Acidic Ion-Exchange Resin (e.g., Amberlite 200)[6]
-
Glacial Acetic Acid
-
Acetic Anhydride
Procedure:
-
In a reaction flask, combine 4-bromophenol, 1-adamantanol (in a 1:1 molar ratio), acidic ion-exchange resin, and glacial acetic acid.[1]
-
Heat the mixture to 100°C and stir for 3-5 hours.[1]
-
Upon completion of the reaction, filter the hot mixture to recover the ion-exchange resin catalyst. The catalyst can be washed, dried, and reused.
-
To the filtrate, add acetic anhydride to react with the water produced during the reaction, thereby regenerating acetic acid as the solvent for potential recycling.[4]
-
Cool the mixture to induce crystallization of the product.
-
Collect the crystals of this compound by filtration and dry them. The reported yield for this method is high, ranging from 92-99%.[1][4]
Method 3: Solvent-Free Synthesis
This approach minimizes waste by eliminating the need for a solvent.
Materials:
-
4-bromophenol
-
1-adamantanol
-
1-bromoadamantane
Procedure:
-
Combine 4-bromophenol, 1-adamantanol, and a small amount of 1-bromoadamantane in a reaction vessel. The recommended molar ratio is 2:1:0.1 (4-bromophenol:1-adamantanol:1-bromoadamantane).[1]
-
Heat the mixture to a temperature between 110-130°C.[1]
-
Maintain the reaction at this temperature with stirring for 2 hours.[1]
-
After the reaction, the product can be purified, for instance, by recrystallization from a suitable solvent. This method is highlighted as an "ecologically clean method".[1]
Visualizing the Environmental Workflow
The following diagrams illustrate the workflows of the three synthesis methods, emphasizing the stages with significant environmental implications.
Caption: Comparative workflow of synthesis methods for this compound.
The diagram visually contrasts the linear, waste-generating pathway of the sulfuric acid method with the more circular and sustainable approaches of the ion-exchange resin and solvent-free methods. The color-coded nodes highlight waste generation (red), recycling loops (green), and waste minimization (yellow).
Conclusion
The choice of a synthesis method for this compound has significant environmental and practical implications. While the traditional sulfuric acid-catalyzed method is effective, it suffers from the use of hazardous materials and the generation of substantial waste. In contrast, the use of a recyclable acidic ion-exchange resin offers a much greener alternative, with high yields and the potential for a near-zero discharge process. The solvent-free method presents the most atom-economical approach by eliminating the need for solvents altogether, further reducing the environmental impact. For researchers and drug development professionals committed to sustainable practices, the acidic ion-exchange resin and solvent-free methods represent superior choices for the synthesis of this important pharmaceutical intermediate.
References
- 1. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 2. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. WO2007125542A2 - A process for preparation of adapalene - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]
Safety Operating Guide
Proper Disposal of 2-(1-Adamantyl)-4-bromophenol: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of specialized chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2-(1-Adamantyl)-4-bromophenol, a compound utilized in various research and development applications. The following procedures are designed for researchers, scientists, and drug development professionals to manage this substance in accordance with general safety protocols.
Hazard Assessment and Classification
Before handling, it is crucial to recognize the potential hazards associated with this compound. Based on its structural components—a halogenated phenol and an adamantyl group—this compound should be treated as hazardous waste.
-
Phenolic Group: Phenolic compounds can be corrosive and toxic. Phenol itself is known to be rapidly absorbed through the skin and can cause severe burns[1].
-
Brominated Compound: As a halogenated organic compound, it poses potential environmental risks and requires specific disposal methods to prevent release into the ecosystem[2].
-
Adamantane Moiety: While adamantane itself has low toxicity, some of its derivatives are biologically active, warranting a cautious approach[3][4]. Adamantane is also recognized as potentially harmful to aquatic life with long-lasting effects[4][5][6].
The Safety Data Sheet (SDS) for this compound indicates that it may cause skin and eye irritation[7][8].
Inferred Hazard Data Summary
| Compound/Functional Group | Key Potential Hazards |
| 4-Bromophenol | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Toxic to aquatic life with long-lasting effects[9][10][11]. |
| Adamantane | May cause long-lasting harmful effects to aquatic life[4][5]. |
| Phenols (general) | Corrosive, toxic, rapidly absorbed through the skin[1]. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. If contact occurs, gloves should be removed immediately and replaced[1].
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes[1].
-
Lab Coat: A lab coat is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a suitable respirator should be used. All handling of the solid compound should ideally be performed in a chemical fume hood[1][12].
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][7][12][13].
Experimental Protocol: Waste Segregation and Collection
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals[4]. This is crucial for proper identification and disposal by waste management services.
-
Waste Containers:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE in a designated, puncture-proof, and sealable container[12]. The container should be clearly labeled as "Hazardous Waste"[12].
-
Liquid Waste: For solutions containing this compound, use a leak-proof container with a secure screw-top cap[3].
-
-
Labeling: The hazardous waste container must be accurately labeled with the full chemical name: "this compound" and the approximate quantity. The date of waste generation should also be included[3].
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, well-ventilated, and away from heat sources or incompatible materials[1][4][13].
Decontamination
-
Glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous waste[3][4].
Final Disposal
-
The primary method for the disposal of halogenated organic compounds is typically incineration by a licensed hazardous waste disposal company[14].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified vendors to manage this process.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[7].
-
Control Ignition Sources: Remove all sources of ignition from the area[7].
-
Containment and Cleanup:
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 104224-68-2 [amp.chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cochise.edu [cochise.edu]
- 11. fishersci.com [fishersci.com]
- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for 2-(1-Adamantyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-(1-Adamantyl)-4-bromophenol (CAS No. 104224-68-2). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to light brown powder.[1][2] Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₉BrO[2][3] |
| Molecular Weight | 307.23 g/mol [4] |
| Melting Point | 137-142°C[1][2] |
| Boiling Point | 392.0±35.0°C (Predicted)[4] |
| Density | 1.442±0.06 g/cm³ (Predicted)[4] |
| Appearance | White to light brown powder[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. Given that this compound is a brominated phenol, precautions for handling corrosive and toxic compounds must be followed.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6] | Protects against splashes and dust. |
| Hand Protection | Double-gloving is recommended. Use butyl rubber or neoprene gloves for direct handling.[6][7] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[6][8] | Phenols can penetrate many types of gloves; butyl rubber and neoprene offer better resistance.[7] |
| Body Protection | A lab coat worn over long-sleeved clothing and long pants. An impervious apron (butyl rubber or neoprene) should be worn when there is a potential for splashing.[7] | Provides a barrier against skin contact. |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used if dust or aerosols are generated and engineering controls are not sufficient. | Protects against inhalation of dust and vapors. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure.
3.1. Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the powder or preparing solutions, must be conducted in a certified chemical fume hood.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation.[9]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition. Prepare all necessary equipment and reagents.
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Handle the powder carefully to avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Conduct all reactions in a closed system or under reflux in the fume hood.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then soap and water.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institution's environmental health and safety department.[11] |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
5.1. Waste Segregation
-
Halogenated Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) and any unused solid or solutions must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[12][13]
-
Non-Halogenated Waste: Do not mix with non-halogenated waste streams.[14]
5.2. Disposal Procedure
-
Container: Use a chemically resistant container with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's environmental health and safety department. Halogenated organic waste is typically disposed of via incineration by a licensed hazardous waste contractor.[14]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. This compound CAS 104224-68-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound|104224-68-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. monash.edu [monash.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. chemos.de [chemos.de]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
